1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDUYKXNYZXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513863 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-64-1 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a primary synthesis pathway for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is based on the well-established reaction of an amidoxime with a β-keto ester, a common and efficient route for the formation of 3,5-disubstituted-1,2,4-oxadiazoles. This document provides a detailed experimental protocol, a summary of reaction parameters, and a logical workflow diagram to facilitate its synthesis and further investigation by researchers in the field.
Introduction
The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known for its bioisosteric properties, mimicking esters and amides, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates. The title compound, this compound, incorporates this valuable heterocycle with a reactive acetone moiety, presenting a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This guide details a robust and accessible synthesis pathway for its preparation.
Core Synthesis Pathway
The principal synthesis route for this compound involves a one-pot condensation and cyclization reaction between acetamidoxime and ethyl acetoacetate. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a strong base like sodium hydroxide (NaOH) as a catalyst. The reaction proceeds at room temperature, making it an energy-efficient method.
The proposed reaction mechanism commences with the deprotonation of acetamidoxime by the base, forming a more nucleophilic species. This is followed by the nucleophilic attack of the amidoxime on the ester carbonyl of ethyl acetoacetate, leading to an O-acylated intermediate. Subsequent intramolecular cyclization with the elimination of ethanol and water affords the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value |
| Reactants | |
| Acetamidoxime | 1.0 eq |
| Ethyl Acetoacetate | 1.1 eq |
| Sodium Hydroxide | 1.2 eq |
| Solvent | |
| Dimethyl Sulfoxide (DMSO) | 5 mL / mmol of acetamidoxime |
| Reaction Conditions | |
| Temperature | 20-25 °C (Room Temperature) |
| Reaction Time | 12-24 hours |
| Yield (Typical) | 60-80% |
Experimental Protocol
Materials:
-
Acetamidoxime
-
Ethyl acetoacetate
-
Sodium hydroxide (pellets)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetamidoxime (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Base: To the stirring solution, carefully add powdered sodium hydroxide (1.2 eq) in portions. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the sodium salt of acetamidoxime.
-
Addition of Ester: Slowly add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through the one-pot reaction of acetamidoxime and ethyl acetoacetate in a basic medium. This method is advantageous due to its mild reaction conditions and operational simplicity. The provided protocol and data serve as a comprehensive guide for researchers to synthesize this compound for further exploration in various drug discovery and development programs. Further optimization of reaction conditions may lead to improved yields and purity.
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, and its presence in a variety of biologically active molecules. This document collates available data on the target compound, alongside detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous structures. Due to the limited publicly available information on this specific molecule, some data points are based on computational predictions and established knowledge of the 1,2,4-oxadiazole class of compounds.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one |
| CAS Number | 80196-64-1[1][2] |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Canonical SMILES | CC1=NOC(=N1)CC(=O)C |
| InChI | InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 |
| Property | Value | Source |
| Boiling Point | 248.8 °C at 760 mmHg | Calculated |
| Density | 1.154 g/cm³ | Calculated |
| logP | 0.51 | Calculated |
| Melting Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide. | Inferred from general solvent properties |
| Stability | The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under strong basic conditions.[3][4] | General stability of 1,2,4-oxadiazoles |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, derived from established literature procedures for 3,5-disubstituted-1,2,4-oxadiazoles.
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route to the target compound is outlined below.
Step 1: Synthesis of Acetamidoxime
Hydroxylamine hydrochloride is reacted with acetonitrile in the presence of a base, such as sodium carbonate, in an alcoholic solvent.
-
Materials: Acetonitrile, Hydroxylamine hydrochloride, Sodium Carbonate, Ethanol.
-
Procedure:
-
A solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in ethanol is prepared and stirred at room temperature.
-
Acetonitrile (1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield acetamidoxime.
-
Step 2: Synthesis of this compound
Acetamidoxime is acylated with acetoacetic acid, followed by a cyclization/decarboxylation reaction to form the 1,2,4-oxadiazole ring.
-
Materials: Acetamidoxime, Acetoacetic acid, a coupling agent (e.g., EDC.HCl, DCC), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF, THF).
-
Procedure:
-
To a solution of acetoacetic acid (1 eq) and a coupling agent (1.2 eq) in the chosen solvent, the base (1.5 eq) is added, and the mixture is stirred at 0 °C.
-
Acetamidoxime (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then heated to promote cyclization and decarboxylation.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group on the oxadiazole ring, a singlet for the methylene protons, and a singlet for the terminal methyl group of the acetone moiety.
-
¹³C NMR (in CDCl₃, 100 MHz): Expected signals would correspond to the carbons of the methyl groups, the methylene carbon, the carbonyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.[5][6]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the C=O stretching of the ketone (around 1720 cm⁻¹), C=N stretching of the oxadiazole ring (around 1620 cm⁻¹), and C-O-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).
-
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain detailing the biological activities or the signaling pathways directly involving this compound. However, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a generic 1,2,4-oxadiazole derivative could potentially act as an inhibitor of a kinase signaling cascade, a common mechanism of action for small molecule drugs in oncology.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides a framework for its synthesis and characterization based on established methodologies for the 1,2,4-oxadiazole class of compounds. While specific experimental data for some properties and biological activities are lacking, the information presented herein serves as a valuable resource for researchers and scientists interested in this molecule and its potential applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the properties and biological profile of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 80196-64-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (CAS: 80196-64-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, with the CAS number 80196-64-1, is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antiviral, anticancer, and antimicrobial properties.[1][2] The presence of the acetone functional group suggests potential for further chemical modification and exploration of its structure-activity relationship (SAR).
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader 1,2,4-oxadiazole class.
Chemical and Physical Properties
Limited experimental data is available for this specific compound. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| CAS Number | 80196-64-1 | |
| Molecular Formula | C₆H₈N₂O₂ | Guidechem |
| Molecular Weight | 140.14 g/mol | Guidechem |
| Synonyms | 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | Guidechem |
| Appearance | Predicted to be a solid or oil at room temperature. | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | |
| Boiling Point | Not determined | |
| Melting Point | Not determined |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Formation of the O-acetoacetyl acetamidoxime intermediate: Reaction of acetamidoxime with a suitable acetoacetic acid derivative (e.g., ethyl acetoacetate or diketene).
-
Cyclization: Intramolecular cyclization of the intermediate to form the 1,2,4-oxadiazole ring.
A general workflow for the synthesis and subsequent analysis is presented below.
References
spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec)
Technical Guide: Spectral Analysis of 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Spectral Analysis of Oxadiazoles
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of heterocyclic compounds like 1,2,4-oxadiazoles. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For a novel or uncharacterized compound like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a combined analytical approach using these techniques would be essential for unambiguous structure confirmation.
Predicted and Representative Spectral Data
While specific data for the target compound is unavailable, the following tables summarize representative spectral data for various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This information can be used to predict the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. For the target molecule, one would expect to see signals corresponding to the methyl group on the oxadiazole ring, the methylene protons of the acetone moiety, and the methyl protons of the acetone moiety.
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Key signals would include those for the two carbons in the oxadiazole ring, the carbonyl carbon of the acetone group, and the methyl and methylene carbons.
Table 1: Representative ¹H NMR Spectral Data for Substituted Oxadiazoles
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1] | CD₃OD | 8.60 (s, 1H), 8.09 (dd, 1H), 7.98 (ovl, 1H), 7.97 (ovl, 1H), 7.93 (br d, 1H), 7.58 (m, 2H), 3.16 (m, 1H), 2.99 (m, 2H), 2.52 (q, 2H), 2.27 (br t, 2H), 2.19 (m, 2H), 2.02 (m, 2H), 1.16 (t, 3H) |
| 3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2] | CDCl₃ | 8.13 (d, 2H), 7.68 (d, 2H), 7.44-7.52 (m, 6H) |
| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3] | CDCl₃ | 4.49 (q, 4H), 1.41 (t, 6H) |
Table 2: Representative ¹³C NMR Spectral Data for Substituted Oxadiazoles
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1] | CD₃OD | 183.6, 169.4, 136.2, 134.5, 129.9 (2C), 128.8 (3C), 127.9, 125.5, 124.6, 53.7 (3C), 35.3, 30.1 (2C), 12.5 |
| 3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2] | CDCl₃ | 169.0, 161.5, 132.8, 131.6, 131.2, 129.1, 128.9, 127.6, 126.4, 119.6, 98.2, 73.9 |
| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3] | CDCl₃ | 157.58, 153.57, 64.28, 14.12 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the ketone, C=N and C-O-C stretches of the oxadiazole ring, and C-H stretches of the methyl and methylene groups.
Table 3: Representative IR Absorption Frequencies for Substituted Oxadiazoles and Related Functional Groups
| Functional Group | Type of Vibration | Expected Absorption (cm⁻¹) | Reference |
| C=O (Ketone) | Stretch | 1725-1705 (s) | [4] |
| C=N (in oxadiazole) | Stretch | ~1630-1650 (m) | [5] |
| C-O-C (in oxadiazole) | Stretch | ~1250-1000 (s) | [4] |
| Aromatic C=C | Stretch | 1600-1475 (w-m) | [4] |
| C-H (Alkyl) | Stretch | 3000-2850 (s) | [4] |
| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate | KBr pellet | 2989, 1752, 1740, 1537, 1528, 1470, 1447, 1411, 1394, 1368, 1309, 1289, 1229, 1153, 1114, 1030, 1013, 993, 973, 848, 792, 775, 638 | [3] |
(s = strong, m = medium, w = weak)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected. The fragmentation pattern would likely involve cleavage of the acetone side chain and fragmentation of the oxadiazole ring. Electron impact (EI) is a common ionization method for such small molecules.[6][7]
Table 4: Representative Mass Spectrometry Fragmentation Data for 1,2,4-Oxadiazoles
| Compound | Ionization Method | Key Fragments (m/z) |
| 3,5-Diphenyl-1,2,4-oxadiazole | Electron Impact | Molecular ion and fragments from heterocyclic cleavage at the 1-5 and 3-4 bonds.[7] |
| 3,4-disubstituted-1,2,4-oxadiazole-5(4H)-thiones | Electron Impact | Rearrangement to 1,2,4-thiadiazole-5-ones and subsequent fragmentation.[8] |
| General 1,2,4-Oxadiazoles | Electron Impact | Fragmentation is typical via retro-cycloaddition (RCA) pathways.[7] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[9] The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.[10]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
FT-IR Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few mg) in a volatile solvent (e.g., acetone or methylene chloride).[11] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[11]
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.[11]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using correlation tables.[4][12]
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer.[13] For volatile compounds, this can be done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[13][14]
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The fragmentation pattern provides structural information.[17]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
References
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. as.uky.edu [as.uky.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
The Expanding Therapeutic Landscape of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This is attributed to its unique physicochemical properties, including its role as a bioisosteric equivalent for ester and amide groups, which allows for favorable interactions with various biological targets.[3] This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug discovery.
A Spectrum of Biological Activities
Recent advancements have highlighted the efficacy of 1,2,4-oxadiazole derivatives across multiple therapeutic areas. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among other activities.[3][4]
Anticancer Activity
1,2,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and growth factors involved in tumor progression.[6] Some derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3.[7]
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [5] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [5] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [5] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [5] |
| Derivative 18a | MCF-7 | Sub-micromolar | [2] |
| Derivative 18b | A549 | Sub-micromolar | [2] |
| Derivative 18c | MDA MB-231 | Sub-micromolar | [2] |
| Compound 13a | DU-145 (Prostate) | 0.011 | [4] |
| Compound 13b | MCF-7 (Breast) | 0.021 | [4] |
| Compound 16a | MCF-7 (Breast) | 0.68 | [4] |
| Compound 16b | MCF-7 (Breast) | 0.22 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO).[10] Certain analogs have demonstrated potent anti-inflammatory and antioxidant activities, in some cases surpassing that of the natural compound resveratrol.
Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50/EC50 | Reference |
| Compound 17 | NO Production Inhibition | RAW264.7 | - | [9] |
| Compound 17 | NF-κB Activation Inhibition | RAW264.7 | - | [9] |
| Compound 65 | NO Production Inhibition | RAW264.7 | 12.84 ± 0.21 µM | [10] |
| Compound 65 | NF-κB Activation Inhibition | RAW264.7 | 1.35 ± 0.39 µM | [10] |
| Compound 2 | NF-κB Activation Inhibition | - | More potent than resveratrol |
Neuroprotective Activity
1,2,4-oxadiazole derivatives hold promise for the treatment of neurodegenerative disorders like Alzheimer's disease.[11][12] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as antioxidant activity.[13] Several derivatives have shown excellent inhibitory potential against AChE, with potencies exceeding that of the standard drug donepezil.[12]
Table 3: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compounds 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | [12] |
| Donepezil (Reference) | AChE | 0.12297 | [12] |
| Rivastigmine (Reference) | BuChE | 5.88 | [12] |
| Compound 2c | Antioxidant | 463.85 | [13] |
| Quercetin (Reference) | Antioxidant | 491.23 | [13] |
| Compound 4c | MAO-B | 117.43 | [13] |
| Biperiden (Reference) | MAO-B | 237.59 | [13] |
| Compound 1a | MAO-A | 47.25 - 129.7 | [13] |
| Methylene Blue (Reference) | MAO-A | 143.6 | [13] |
Antimicrobial Activity
A broad spectrum of antibacterial and antifungal activities has been reported for 1,2,4-oxadiazole derivatives.[14][15] Their efficacy against drug-resistant strains of bacteria highlights their potential as novel anti-infective agents.[16] The antimicrobial activity is influenced by the nature and position of substituents on the oxadiazole ring.[14]
Table 4: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 17 | S. aureus | 25 | [14] |
| Compound 17 | A. niger | 25 | [14] |
| Compound 18 | E. coli | 25 | [14] |
| Compound 18 | A. niger | 25 | [14] |
| Compound 19 | S. aureus, E. coli, A. niger | 25 | [14] |
| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 (EC50) | [17] |
| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 (EC50) | [17] |
| Bismerthiazol (Reference) | Xoo | 77.46 (EC50) | [17] |
Other Therapeutic Activities
Beyond the major areas highlighted, 1,2,4-oxadiazole derivatives have shown potential in other therapeutic applications. These include acting as cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain, and as muscarinic receptor agonists.[18][19]
Table 5: Other Biological Activities of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target/Activity | EC50/Potency | Reference |
| Compound 25r | CB2 Receptor Agonist | 21.0 nM | [18][19] |
| L-670,207 | Muscarinic Receptor Agonist | 0.18 µM (ED50) | [20] |
| L-670,548 | Muscarinic Receptor Agonist | 0.26 µM (ED50) | [20] |
Key Signaling Pathways and Experimental Workflows
The biological effects of 1,2,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchhub.com [researchhub.com]
- 12. hakon-art.com [hakon-art.com]
- 13. scielo.br [scielo.br]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 17. eprints.usm.my [eprints.usm.my]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. NF-κB reporter assay [bio-protocol.org]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide on the Mechanism of Action for Methyl Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methyl oxadiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their molecular targets, modulation of key signaling pathways, and provides relevant experimental methodologies for their study.
Core Mechanisms of Action
Methyl oxadiazole compounds exert their biological effects through multiple mechanisms, primarily by acting as enzyme inhibitors and modulators of critical cellular signaling pathways. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.
Enzyme Inhibition
Methyl oxadiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression. The specific substitutions on the oxadiazole ring, including the position and presence of a methyl group, significantly influence their inhibitory potency and selectivity.
-
Histone Deacetylases (HDACs): Certain methyl oxadiazole-containing compounds have demonstrated significant HDAC inhibitory activity, a key target in cancer therapy.[1]
-
Thymidine Phosphorylase: This enzyme is involved in pyrimidine metabolism and is a target in cancer chemotherapy. Methyl oxadiazole derivatives have shown promise as inhibitors of this enzyme.
-
Matrix Metalloproteinases (MMPs): Specifically, MMP-9, an enzyme involved in tissue remodeling and cancer metastasis, has been identified as a target for some methyl oxadiazole compounds.
-
Caspase-3: Activation of this executioner caspase is a hallmark of apoptosis. Certain 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspase-3.
-
α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Novel oxadiazole derivatives have been reported as potent inhibitors of both α-amylase and α-glucosidase.
Modulation of Signaling Pathways
Methyl oxadiazole compounds have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and inflammation.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Constitutive activation of this pathway is a hallmark of many cancers. Several methyl oxadiazole derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[1][2][3][4][5][6][7][8]
One notable compound, a methyl-thiol-bridged oxadiazole and triazole heterocycle, has been shown to inhibit the activation of NF-κB in chronic myelogenous leukemia (CML) cells.[2][3][5][6][7][8] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL), inflammatory mediators (COX-2), and proteins involved in metastasis (MMP-9).[2][3][5][6][7][8]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Oxadiazole derivatives have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest.[9][10]
The mechanism of action involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the dephosphorylation of mTOR and its effector proteins, such as p70S6K and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression. Furthermore, inhibition of this pathway can restore the activity of tumor suppressors like PTEN, further contributing to the anticancer effects.[9]
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Disclaimer: Publicly available scientific literature and chemical databases lack detailed information regarding the specific discovery, comprehensive history, and biological activity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. This guide summarizes the available chemical identity of the compound and proposes a plausible synthetic pathway based on established methodologies for analogous 1,2,4-oxadiazole derivatives.
Introduction
This compound, also known by its alternative names 5-Acetonyl-3-methyl-1,2,4-oxadiazole and 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone, is a chemical compound registered under the CAS number 80196-64-1. While its existence is documented in chemical supply catalogs, dedicated research on its synthesis, properties, and potential applications is not extensively reported in peer-reviewed journals or patents. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester groups, which often confers improved metabolic stability and bioavailability to drug candidates. Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Chemical Data
| Property | Value |
| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one |
| Synonyms | 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone |
| CAS Number | 80196-64-1 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
Table 1: Chemical Identification of this compound.
Proposed Synthesis
In the case of this compound, the logical precursors would be acetamidoxime (to form the 3-methyl portion of the ring) and an activated form of acetoacetic acid (a β-keto acid, to provide the acetonyl group at the 5-position).
Proposed Experimental Protocol:
-
Preparation of Acetamidoxime: Acetamidoxime can be synthesized by the reaction of acetonitrile with hydroxylamine in the presence of a base.
-
Acylation of Acetamidoxime: Acetamidoxime is then reacted with a suitable derivative of acetoacetic acid, such as an acyl chloride (acetoacetyl chloride) or an ester (e.g., ethyl acetoacetate), to form an O-acyl amidoxime intermediate. This step is typically carried out in an appropriate solvent and may require a base to neutralize the acid generated.
-
Cyclization: The O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heating or by the addition of a dehydrating agent or a base.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
Given the absence of specific studies on this compound, its biological activity remains uncharacterized. However, based on the known activities of other 1,2,4-oxadiazole derivatives, one could speculate on potential areas of interest for future research. Many 1,2,4-oxadiazoles have been designed as enzyme inhibitors or receptor modulators. The acetonyl functional group might also influence the compound's pharmacokinetic properties or its interaction with biological targets. Without experimental data, any discussion of signaling pathway involvement would be purely speculative.
Conclusion
This compound is a known chemical entity for which detailed scientific documentation on its discovery, synthesis, and biological function is scarce. The proposed synthesis via the reaction of acetamidoxime and an acetoacetic acid derivative represents a chemically sound approach based on established methodologies for the formation of the 1,2,4-oxadiazole ring system. Further research is required to elucidate the specific properties and potential applications of this compound in drug discovery and other scientific fields. Researchers interested in this molecule would need to perform de novo synthesis and characterization, followed by biological screening to uncover its pharmacological profile.
The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups, have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the key molecular targets of 1,2,4-oxadiazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this promising area.
Key Therapeutic Areas and Molecular Targets
1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This versatility stems from their ability to interact with a diverse range of biological targets.
Table 1: Selected Therapeutic Targets of 1,2,4-Oxadiazole Compounds and Corresponding Efficacy Data
| Target Enzyme/Protein | Compound(s) | IC50/EC50/GI50 Values | Therapeutic Area | Reference(s) |
| Acetylcholinesterase (AChE) | Derivatives 2c, 3a | 0.0158 - 0.121 μM | Alzheimer's Disease | [4] |
| Butyrylcholinesterase (BuChE) | Derivatives 4b, 13b | 11.50 - 15 μM | Alzheimer's Disease | [4] |
| Monoamine Oxidase-B (MAO-B) | Derivatives 2b, 2c | 74.68 - 225.48 μM | Alzheimer's Disease | [4][5] |
| Histone Deacetylases (HDACs) | Derivative 21 | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM | Cancer | [2] |
| Carbonic Anhydrase (CA) IX | Compound 29 | Kᵢ = 0.089 nM | Cancer | [6] |
| Papain-like Protease (PLpro) | Derivatives 13f, 26r | IC50 = 1.0 - 1.8 μM, EC50 = 4.3 - 5.4 μM | Antiviral (SARS-CoV-2) | [7] |
| STAT3 | Derivative 12d | IC50 = 1.5 µM (MCF7 cells) | Cancer | [8] |
| Various Cancer Cell Lines | Derivative 3 | IC50 = 0.003 - 0.595 μM | Cancer | [9] |
| WiDr Colon Cancer Cell Line | Compound 8 | GI50 = 4.5 μM | Cancer | [9][10] |
| MCF-7, A549, A375 Cancer Cell Lines | Derivatives 14a-d | IC50 = 0.12 - 2.78 μM | Cancer | [9] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of complex signaling pathways. Understanding these pathways and the experimental methods used to elucidate them is crucial for rational drug design.
Neuroprotection via the Nrf2 Signaling Pathway
Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection against ischemic stroke by activating the Nrf2 signaling pathway.[11] This pathway plays a critical role in the cellular defense against oxidative stress.
Figure 1. Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole compound.
General Workflow for Target-Based Drug Discovery
The identification of novel 1,2,4-oxadiazole-based therapeutic agents often follows a structured drug discovery pipeline, starting from initial screening to lead optimization.
Figure 2. A generalized workflow for the discovery of 1,2,4-oxadiazole-based drugs.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the literature for the evaluation of 1,2,4-oxadiazole compounds.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used spectrophotometric assay for determining cholinesterase activity.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test 1,2,4-oxadiazole compounds
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Doxorubicin or other relevant anticancer drug (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and the positive control, and incubate for another 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the nuclear translocation of Nrf2.
Materials:
-
PC12 cells or other relevant cell line[11]
-
Test 1,2,4-oxadiazole compound (e.g., compound 24)[11]
-
Lysis buffer
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and separate the nuclear and cytosolic fractions using a nuclear extraction kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for cytosolic fraction). An increase in nuclear Nrf2 and total HO-1 levels indicates pathway activation.[11]
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of new and improved treatments for various human ailments.
References
- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and the established methodologies for assessing the solubility and stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Due to a lack of publicly available, specific experimental data for this compound, the following sections present generalized protocols and representative data based on the broader class of 1,2,4-oxadiazole derivatives.
Introduction to this compound
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability.[1] The 1,2,4-oxadiazole ring is generally resistant to chemical and thermal degradation.[2] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anti-tubercular effects.[3][4] The biological activity of these compounds is often attributed to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive understanding of a compound's solubility in various media is essential for formulation development.
Predicted Solubility Characteristics
Based on its structure, this compound is expected to be a crystalline solid at room temperature. The presence of the polar oxadiazole ring and the ketone functionality would suggest some degree of aqueous solubility, while the overall carbon framework would contribute to its solubility in organic solvents.
Quantitative Solubility Data (Representative)
The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents at ambient temperature.
| Solvent System | Predicted Solubility (mg/mL) | Method |
| Water (pH 7.4) | 0.5 - 2.0 | Shake-Flask Method |
| 0.1 N HCl (pH 1.2) | 0.8 - 3.0 | Shake-Flask Method |
| Phosphate Buffer (pH 6.8) | 0.6 - 2.5 | Shake-Flask Method |
| Ethanol | 15 - 30 | Saturation Method |
| Propylene Glycol | 20 - 40 | Saturation Method |
| Acetone | > 100 | Visual Inspection |
| Dichloromethane | 50 - 100 | Visual Inspection |
Experimental Protocol for Solubility Determination
A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, buffered solutions, organic solvents)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
Aliquots of the supernatant are carefully withdrawn and centrifuged to further separate any suspended particles.
-
The clarified supernatant is then filtered through a syringe filter.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC.
-
The experiment is performed in triplicate to ensure the reproducibility of the results.
Stability Profile
Assessing the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[5][6] Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.[7][8]
Predicted Stability Characteristics
The 1,2,4-oxadiazole ring is generally stable. However, the molecule contains a ketone functionality and a methyl group on the oxadiazole ring, which could be susceptible to certain degradation pathways under stress conditions.
Forced Degradation Studies (Representative Data)
The following table outlines the conditions for forced degradation studies and the anticipated extent of degradation for this compound.
| Stress Condition | Reagent/Condition | Duration | Predicted Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 5 - 15 |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 10 - 25 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 5 - 20 |
| Thermal Degradation | 80 °C | 48 hours | < 5 |
| Photolytic Degradation | ICH Q1B compliant photostability chamber | 24 hours | < 10 |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
ICH Q1B compliant photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
pH meter
Procedure:
-
Preparation of Stock Solution: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis: The stock solution is treated with 0.1 N HCl and refluxed or kept at a controlled temperature. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.
-
Basic Hydrolysis: The stock solution is treated with 0.1 N NaOH at a controlled temperature. Samples are withdrawn at different intervals, neutralized, and analyzed.
-
Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are analyzed at specified time points.
-
Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Samples are withdrawn and analyzed.
-
Photolytic Degradation: A solution and a solid sample of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Control samples are kept in the dark.
-
Analysis: All samples are analyzed by a validated stability-indicating HPLC method. The use of a PDA detector helps in assessing the peak purity, while an MS detector aids in the identification of degradation products.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides an in-depth technical guide on the structural characterization of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. While comprehensive experimental data for this specific molecule is not extensively published, this guide synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. It outlines the essential experimental protocols, predicted data for key analytical techniques, and logical workflows required for a complete structural elucidation. This document is intended to serve as a foundational reference for researchers involved in the synthesis, analysis, and development of novel oxadiazole-based compounds.
Introduction
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle have demonstrated a wide range of biological activities.[1] A thorough structural characterization is the cornerstone of any chemical research, ensuring the unambiguous identification and purity of a synthesized molecule. This guide details the analytical methodologies required for the complete structural characterization of this compound.
Predicted Spectroscopic and Physical Data
The following tables summarize the predicted analytical data for the target compound based on the analysis of similar structures and functional groups reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.05 | Singlet (s) | 2H | -CH₂- (Methylene) |
| ~ 2.40 | Singlet (s) | 3H | -CH₃ (Oxadiazole) |
| ~ 2.25 | Singlet (s) | 3H | -CH₃ (Ketone) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Reference |
|---|---|---|
| ~ 200.0 | C=O (Ketone) | Ketone carbonyls typically appear in this downfield region. |
| ~ 178.0 | C5 (Oxadiazole ring) | C5 of the 1,2,4-oxadiazole ring.[2] |
| ~ 168.0 | C3 (Oxadiazole ring) | C3 of the 1,2,4-oxadiazole ring.[2] |
| ~ 45.0 | -CH₂- (Methylene) | Methylene carbon adjacent to a carbonyl and a heterocycle. |
| ~ 30.0 | -CH₃ (Ketone) | Ketone methyl carbon. |
| ~ 11.5 | -CH₃ (Oxadiazole) | Methyl carbon attached to the oxadiazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~ 2920-3000 | Medium | C-H Stretch (Aliphatic) |
| ~ 1725 | Strong | C=O Stretch (Ketone)[3] |
| ~ 1610 | Strong | C=N Stretch (Oxadiazole)[4] |
| ~ 1450 | Medium | C-H Bend (Methylene/Methyl) |
| ~ 1100-1200 | Medium-Strong | C-O-C Stretch (Oxadiazole Ring)[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of C₆H₈N₂O₂ is 140.14 g/mol .
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 141.06075 |
| [M+Na]⁺ | 163.04270 |
Table 5: Predicted Major Fragmentation Peaks (Electron Ionization - EI)
| m/z | Proposed Fragment Ion | Structure |
|---|---|---|
| 140 | [M]⁺˙ | [C₆H₈N₂O₂]⁺˙ |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 97 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 83 | [C₃H₃N₂O]⁺ | Cleavage of the acetone side chain |
| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak)[6][7] |
X-ray Crystallography
Should the compound form a suitable single crystal, X-ray diffraction would provide the definitive solid-state structure. Based on related structures, a monoclinic crystal system is a common possibility.[1][8]
Table 6: Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a, b, c (Å); β (°) |
| Z (Molecules/unit cell) | 4 |
Experimental Protocols
The following sections describe the standard methodologies for obtaining the analytical data required for structural characterization.
Synthesis and Purification
A plausible synthesis involves the reaction of acetamidoxime with an activated derivative of acetoacetic acid, followed by cyclization. The resulting crude product would be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., hexane/ethyl acetate).
Nuclear Magnetic Resonance (NMR)
Proton (¹H) and Carbon (¹³C) NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[4] The sample (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[9] Electron ionization (EI) would be used to study the fragmentation pattern. The sample is introduced into the ion source, ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).[10]
X-ray Crystallography
Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of the solvent from a concentrated solution of the purified compound. Data would be collected on a diffractometer using a specific radiation source (e.g., Mo Kα or Cu Kα).[1][11] The structure would be solved and refined using specialized crystallographic software to determine atomic coordinates, bond lengths, and bond angles.[11]
Visualization of Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of logical processes and molecular structures.
Characterization Workflow
Proposed Mass Spectrometry Fragmentation Pathway
Conclusion
The structural characterization of this compound relies on a synergistic application of modern analytical techniques. This guide provides a robust framework of predicted data and standard experimental protocols for NMR, IR, and mass spectrometry, which are essential for confirming the molecule's identity and purity. While definitive confirmation would require experimental synthesis and analysis, the predictive approach outlined here, grounded in data from analogous structures, serves as a critical starting point for any research involving this compound. The successful application of these methods will ensure data integrity for subsequent studies in drug development and medicinal chemistry.
References
- 1. 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. uni-saarland.de [uni-saarland.de]
- 11. mdpi.com [mdpi.com]
Preliminary Bioactivity Screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a foundational overview of the preliminary bioactivity screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. While specific experimental data for this particular molecule is not extensively available in current literature, this document outlines a strategic approach to its synthesis and bioactivity evaluation based on the well-established pharmacological profile of the 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a recognized pharmacophore and a bioisosteric equivalent for ester and amide functionalities, known to interact with various biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]
Synthesis and Characterization
The synthesis of this compound would typically involve a multi-step reaction sequence. A common and effective method for creating the 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime intermediate.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Characterization of the final product would be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity.
Preliminary Bioactivity Screening: A Strategic Approach
Given the diverse biological activities of 1,2,4-oxadiazole derivatives, a broad-based preliminary screening strategy is recommended for this compound. This would involve a panel of in vitro assays targeting key areas of pharmacological interest.
Caption: Workflow for preliminary bioactivity screening.
Experimental Protocols: Representative Assays
While specific protocols for this compound are not available, the following are representative methodologies for screening 1,2,4-oxadiazole derivatives.
Antimicrobial Activity Screening
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Screening
Method: MTT assay to assess cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways
The biological effects of 1,2,4-oxadiazoles can be attributed to their interaction with various signaling pathways. For instance, in cancer, they might induce apoptosis through the modulation of caspase cascades.
Caption: General signaling pathway modulation by 1,2,4-oxadiazoles.
Data Presentation
Quantitative data from the preliminary screening should be summarized in tables for clear comparison.
Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Reference Drug 1 | Value | Value | Value |
| Reference Drug 2 | Value | Value | Value |
TBD: To be determined
Table 2: Representative Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 | A549 |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug | Value | Value |
TBD: To be determined
Conclusion and Future Directions
The preliminary screening of this compound holds promise for the discovery of novel therapeutic agents, owing to the established bioactivity of the 1,2,4-oxadiazole scaffold. The proposed strategic approach, encompassing synthesis, broad-based in vitro screening, and subsequent investigation of active compounds, provides a robust framework for elucidating the pharmacological potential of this molecule. Positive hits from this initial screen will warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy evaluation. The versatility of the 1,2,4-oxadiazole ring suggests that this compound could exhibit a range of valuable biological properties.[1][4]
References
Methodological & Application
Application Note: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Introduction
1,2,4-oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique physicochemical properties and ability to act as bioisosteres for ester and amide functionalities make them valuable scaffolds in the design of novel therapeutic agents. This application note describes a detailed protocol for the synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a key intermediate for the development of various bioactive molecules. The synthesis is based on the well-established reaction of an amidoxime with a β-keto ester in a superbasic medium, providing a straightforward and efficient route to the target compound.
Reaction Principle
The synthesis of the 1,2,4-oxadiazole ring is achieved through the condensation of an amidoxime with a carboxylic acid derivative. In this specific protocol, acetamidoxime serves as the precursor for the 3-methyl-1,2,4-oxadiazole core. The 5-substituent is introduced using ethyl acetoacetate. The reaction proceeds via an initial O-acylation of the amidoxime by the ester, followed by a base-mediated intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. The use of a superbasic medium, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), facilitates the reaction at room temperature.[1][2]
Experimental Protocol
Materials and Reagents:
-
Acetamidoxime
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add acetamidoxime (1.0 eq).
-
Solvent and Base Addition: Add DMSO to dissolve the acetamidoxime. To this solution, add powdered sodium hydroxide (2.0 eq) portion-wise while stirring.
-
Addition of β-Keto Ester: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactant 1 | Acetamidoxime |
| Reactant 2 | Ethyl acetoacetate |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | Room Temperature |
| Typical Yield | 60-80% (Yields can vary based on scale and purification) |
| Product | This compound |
| CAS Number | 80196-64-1[3] |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from acetamidoxime and ethyl acetoacetate. The described method is efficient, proceeds under mild conditions, and utilizes readily available starting materials. This protocol is highly relevant for researchers in medicinal chemistry and drug development who require access to functionalized 1,2,4-oxadiazole building blocks for the synthesis of novel compounds with potential therapeutic applications.
References
Application Note and Protocol for the Purification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a key intermediate in various synthetic applications. The primary purification method described is silica gel column chromatography, a widely used technique for isolating compounds of interest from reaction mixtures.[1][2] An alternative method, recrystallization, is also presented for instances where the compound is a solid and of sufficient purity. These protocols are designed to be accessible to researchers with a foundational understanding of organic chemistry laboratory techniques.
Introduction
This compound is a heterocyclic ketone of interest in medicinal chemistry and materials science. Synthetic routes to this and similar oxadiazole derivatives can result in a mixture of the desired product, unreacted starting materials, and various by-products.[3] Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. The choice of purification method often depends on the physical state of the crude product and the nature of the impurities. Column chromatography offers a versatile approach for separating compounds based on polarity, while recrystallization is a powerful technique for purifying solid compounds.[2][4][5]
Physicochemical Properties and Impurities
While specific data for this compound is not extensively available, general properties can be inferred from its structure and related compounds. As a ketone with a polar oxadiazole ring, it is expected to be a polar molecule. Potential impurities from its synthesis could include unreacted amidoximes, carboxylic acids or their activated derivatives, and cyclization by-products.[3]
Experimental Protocols
Method 1: Silica Gel Column Chromatography
This is the recommended primary method for the purification of this compound from a crude reaction mixture.[2][5]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is recommended.
-
Visualize the spots under a UV lamp. The desired product is expected to be a major, UV-active spot. Identify a solvent system that provides good separation (Rf value of the product around 0.3-0.4).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the excess hexane to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-load.
-
Evaporate the solvent from the dry-load mixture under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 7:3 hexane:ethyl acetate).[6]
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled collection tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure desired product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Method 2: Recrystallization
This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.[4]
Materials:
-
Crude solid this compound
-
Ethanol (or another suitable solvent like isopropanol or acetone-water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a small volume of the potential recrystallization solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or further dry them in a desiccator to remove any residual solvent.
-
Data Presentation
The following table summarizes the key parameters for the purification of this compound.
| Parameter | Method 1: Column Chromatography | Method 2: Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh) | Not Applicable |
| Mobile Phase / Solvent | Hexane:Ethyl Acetate (e.g., 7:3) | Ethanol, Isopropanol, or Acetone-Water |
| TLC Rf (Product) | ~0.3-0.4 in 7:3 Hexane:EtOAc | Not Applicable |
| Expected Purity | >95% (by NMR or LC-MS) | >98% (by NMR or LC-MS) |
| Typical Yield | 60-80% | 70-90% (dependent on crude purity) |
| Physical Form | Oil or Solid | Crystalline Solid |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Anticancer Assays
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone as a potential anticancer agent. While specific data for this compound is not extensively available, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant promise in cancer research.[1][2][3][4] These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][4] The proposed mechanisms of action for this class of compounds are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][5][6] These notes are intended to guide researchers in the initial screening and mechanistic evaluation of this compound.
Introduction
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities.[4] Numerous derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their therapeutic potential, with a significant number showing promising anticancer activity.[1][2][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways.
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives to act as:
-
Inducers of Apoptosis: Many 1,2,4-oxadiazole compounds have been found to trigger programmed cell death in cancer cells, often through the activation of caspases, which are key executioners of apoptosis.[3]
-
Cell Cycle Inhibitors: The ability to halt the cell cycle is a critical mechanism for many anticancer drugs. Certain 1,2,4-oxadiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell division.[5]
-
Enzyme and Protein Inhibitors: This class of compounds has been investigated for its ability to inhibit various enzymes and proteins that are overactive in cancer, such as histone deacetylases (HDACs), tubulin, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4][7]
-
Modulators of Oncogenic Signaling Pathways: The c-MYC oncogene and the EGFR/PI3K/Akt/mTOR signaling cascade are critical drivers in many cancers.[5][6] Some 1,2,4-oxadiazole derivatives have been shown to modulate these pathways, leading to a reduction in cancer cell growth and survival.[5][6]
Given the established anticancer potential of the 1,2,4-oxadiazole core, this compound represents a compound of interest for anticancer screening and drug development.
Data Presentation
The following table summarizes representative cytotoxic activities of various 1,2,4-oxadiazole derivatives against different human cancer cell lines, as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Citation |
| 1,2,4-Oxadiazole Derivative | MCF-7 | Breast | 0.48 | - | - | [4] |
| 1,2,4-Oxadiazole Derivative | HCT-116 | Colon | 1.17 | - | - | [4] |
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrid | A549 | Lung | Sub-micromolar | - | - | [4] |
| 1,2,4-Oxadiazole-Benzimidazole Hybrid | MCF-7 | Breast | 0.12 - 2.78 | Doxorubicin | - | [4] |
| 1,2,4-Oxadiazole-Benzofuran Hybrid | A375 | Melanoma | Sub-micromolar | Combretastatin-A4 | - | [4] |
| 1,2,4-Oxadiazole-1,2,3-Triazole Hybrid | A549 | Lung | 9.18 - 12.8 | Doxorubicin | - | [6] |
| 1,2,4-Oxadiazole-1,2,3-Triazole Hybrid | Caco-2 | Colon | 12.0 - 13.0 | Doxorubicin | - | [6] |
| 2,5-disubstituted 1,3,4-oxadiazole | HT-29 | Colon | Varies | - | - | [8] |
| 2,5-disubstituted 1,3,4-oxadiazole | MDA-MB-231 | Breast | Varies | - | - | [8] |
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound for its anticancer activity.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer properties of a novel compound.
Potential Signaling Pathway
Caption: Postulated signaling pathways modulated by 1,2,4-oxadiazole derivatives in cancer cells.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the initial investigation of this compound as a potential anticancer agent. Based on the well-documented activities of the 1,2,4-oxadiazole class of compounds, it is plausible that this molecule will exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines. Further studies will be necessary to elucidate its precise mechanism of action and to evaluate its potential for further development as a therapeutic agent.
References
- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Antibacterial Screening
Application Note
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects. This document outlines the application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a representative member of this class, in antibacterial screening. While specific data for this exact compound is not available in the public domain, this note provides a generalized framework and protocols based on the known antibacterial properties of structurally related 1,2,4-oxadiazole derivatives.[1][2][3][4][5]
Mechanism of Action (Postulated)
The antibacterial mechanism of oxadiazole derivatives can vary depending on their specific chemical structures. Some have been shown to inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins.[6] Other proposed mechanisms include the generation of intracellular reactive oxygen species (ROS) and the disruption of the bacterial cell membrane, leading to bacteriostatic or bactericidal effects.[7]
Applications
-
Primary Screening: Initial assessment of the antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Determination of Minimum Inhibitory Concentration (MIC): Quantifying the potency of the compound required to inhibit bacterial growth.[8][9]
-
Spectrum of Activity Analysis: Characterizing the range of bacterial species susceptible to the compound.
-
Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis and evaluation of more potent analogs.
Data Presentation
The following table summarizes hypothetical antibacterial screening data for this compound against common bacterial strains, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. This data is illustrative and based on activities reported for similar oxadiazole compounds.[2][4]
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
| Enterococcus faecalis | Positive | 32 |
| Klebsiella pneumoniae | Negative | 64 |
Experimental Protocols
1. Preparation of Bacterial Inoculum
This protocol describes the preparation of a standardized bacterial suspension for use in susceptibility testing.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Sterile culture tubes and pipettes
-
-
Procedure:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Transfer the colonies into a tube containing 5 mL of sterile TSB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity comparable to a 0.5 McFarland standard. This can be verified by measuring the optical density (OD) at 600 nm, which should be between 0.08 and 0.13.
-
Adjust the bacterial suspension with sterile saline or broth to achieve the desired final concentration of approximately 5 x 10^5 CFU/mL for the MIC assay.
-
2. Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[9]
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional)
-
-
Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
The last two wells should serve as controls: one with broth and inoculum (growth control) and one with only broth (sterility control).
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[8]
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Potential antibacterial mechanisms.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Enzyme Inhibition Assays for 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant interest in medicinal chemistry. It is considered a bioisosteric equivalent of ester and amide functionalities, offering improved metabolic stability.[1] This structural feature, combined with its diverse biological activities, makes the 1,2,4-oxadiazole scaffold an ideal platform for designing novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzyme classes, positioning them as promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4]
This document provides detailed protocols and guidelines for developing and executing enzyme inhibition assays tailored for 1,2,4-oxadiazole derivatives. It includes common enzyme targets, methodologies for determining inhibitory potency (IC₅₀ and Kᵢ), and data presentation standards.
Common Enzyme Targets for 1,2,4-Oxadiazole Derivatives
Research has shown that 1,2,4-oxadiazole-based compounds can inhibit a wide array of enzymes. The selection of an appropriate assay is contingent on the specific enzyme target. Below is a summary of enzymes frequently targeted by this class of compounds.
Key Enzyme Classes and Specific Targets:
-
Kinases: These enzymes are crucial in cell signaling and are major targets in oncology. 1,2,4-oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, and RET kinase.[2][5]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[1][6]
-
Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are significant cancer targets. Potent HDAC inhibitors containing the 1,2,4-oxadiazole moiety have been identified, showing activity in the nanomolar range against HDAC-1, -2, and -3.[2]
-
Caspases: The activation of caspases, particularly caspase-3, is a key mechanism for inducing apoptosis in cancer cells. Certain 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3.[7]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are important targets for neurological disorders. 1,2,4-oxadiazole derivatives have shown significant inhibitory potential, particularly against MAO-B.[1]
-
Other Targets: This scaffold has also been used to develop inhibitors for various other enzymes, including Carbonic Anhydrases (hCA), STAT3, 3-hydroxykynurenine transaminase (HKT), and enzymes involved in eicosanoid biosynthesis like COX-1 and 5-LO.[2][4][8][9]
Quantitative Data Summary
The inhibitory potential of 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). The following tables summarize reported inhibition data for various enzyme targets.
Table 1: 1,2,4-Oxadiazole Derivatives as Kinase Inhibitors
| Compound Series | Target Enzyme | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | EGFRWT | <10 µM | [5] |
| 1,2,4-Oxadiazole Derivatives | EGFRT790M (mutant) | <50 µM | [5] |
| 1,2,4-Oxadiazole-Ponatinib Analogs | RET Kinase | 7.3 nM |[2] |
Table 2: 1,2,4-Oxadiazole Derivatives as Cholinesterase and MAO Inhibitors
| Compound Series | Target Enzyme | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| N-acylhydrazone & Isoindoline derivatives | AChE | 0.00098 to 0.07920 µM | [1] |
| N-acylhydrazone & Isoindoline derivatives | BuChE | 16.64 to 70.82 µM | [1] |
| Hydrazide & N-acylhydrazone derivatives | MAO-B | 117.43 to >300 µM | [1] |
| Hydrazide & N-acylhydrazone derivatives | MAO-A | 47.25 to 129.7 µM |[1] |
Table 3: 1,2,4-Oxadiazole Derivatives as Inhibitors of Other Enzymes
| Compound Series | Target Enzyme | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole Hydroxamates | HDAC-1 | 1.8 nM | [2] |
| 1,2,4-Oxadiazole Hydroxamates | HDAC-2 | 3.6 nM | [2] |
| 1,2,4-Oxadiazole Hydroxamates | HDAC-3 | 3.0 nM | [2] |
| Arylsulfonamide derivatives | hCA IX | Kᵢ = 89 pM | [2] |
| Arylsulfonamide derivatives | hCA II | Kᵢ = 0.75 nM | [2] |
| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | HKT | 35 µM to 339 µM | [9] |
| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine* | STAT3 | 1.5 µM (on MCF7 cells) | [8] |
Note: This is a 1,2,4-triazole, a related heterocycle, included for context.
Experimental Workflows and Protocols
Successful assay development requires a systematic approach, from initial screening to detailed mechanistic studies.
Caption: Workflow for inhibitor discovery and characterization.
Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., EGFR)
This protocol is adapted for measuring the inhibition of kinases like EGFR, where ATP consumption is monitored.
Materials:
-
Recombinant human kinase (e.g., EGFRWT)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
5x Kinase Buffer
-
ATP solution
-
1,2,4-Oxadiazole test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Erlotinib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare Master Mix: Prepare a master mixture containing 5x Kinase Buffer, the specific kinase substrate, and water.[5]
-
Compound Plating: Serially dilute the 1,2,4-oxadiazole derivatives and the reference inhibitor in the appropriate buffer. Typically, an 8-point, 3-fold serial dilution is performed. Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate. Include "positive control" (DMSO vehicle, 0% inhibition) and "blank" (no enzyme) wells.[5]
-
Enzyme Addition: Dilute the enzyme stock in kinase buffer and add it to all wells except the "blank" wells.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final volume might be around 25-50 µL.[5]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 40-60 minutes).[5]
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well. Incubate for 10-15 minutes at room temperature in the dark to stabilize the luminescent signal.[5]
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
Protocol 2: General Colorimetric Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine (ATC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
1,2,4-Oxadiazole test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Donepezil)[1]
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipettes and a microplate reader capable of measuring absorbance at ~412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, DTNB, and test compounds in the phosphate buffer.
-
Compound Plating: Add test compounds across a range of concentrations to the microplate wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Pre-incubation: Add the AChE enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitors for a set time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add a solution containing both DTNB and the substrate (ATC) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. The rate of color change (yellow product formation) is proportional to enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
Data Analysis and Interpretation
Caption: Steps for calculating the IC50 value from raw data.
Calculating IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] It is a measure of the functional strength of the inhibitor under specific experimental conditions.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))
-
-
Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism. The equation is typically:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
Determine IC₅₀: The IC₅₀ is the value derived from the curve fit that corresponds to the 50% inhibition level.[10]
Determining the Inhibition Constant (Kᵢ)
While the IC₅₀ value is useful, it can vary with experimental conditions, particularly substrate concentration.[11] The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration.[10]
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[11]
-
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It must be determined in separate experiments by measuring enzyme kinetics at various substrate concentrations in the absence of the inhibitor.
The Kᵢ provides a standardized value that allows for the direct comparison of the potency of different inhibitors.[11]
Conclusion
The 1,2,4-oxadiazole scaffold is a versatile and valuable starting point for the design of novel enzyme inhibitors. By employing systematic screening workflows and robust, well-defined assay protocols such as those described here, researchers can effectively identify potent lead compounds. Accurate determination of both IC₅₀ and Kᵢ values is critical for structure-activity relationship (SAR) studies and for advancing promising candidates through the drug discovery pipeline.
References
- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 8. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. google.com [google.com]
Application Note: A Framework for the In Vivo Preclinical Evaluation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,4-oxadiazole heterocyclic ring is a key structural motif found in numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic agents.[1][2][3][4][5][6] The compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a member of this promising class. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, a systematic preclinical evaluation is necessary to determine its therapeutic potential.
This document provides a detailed framework and standardized protocols for the initial in vivo assessment of this compound, focusing on foundational safety, pharmacokinetic profiling, and a representative efficacy model. The proposed experimental design serves as a critical starting point for investigating its properties within a living system.
Phase 1: Foundational Safety and Pharmacokinetic Profiling
The initial phase of in vivo testing is designed to establish a basic safety profile and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These steps are crucial for dose selection in subsequent efficacy studies.
Acute Oral Toxicity Study
An acute toxicity study is the first step to determine the intrinsic toxicity of the compound after a single dose and to identify the dose range for further studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable stepwise procedure that uses a minimal number of animals.[7][8]
Objective: To determine the acute oral toxicity and estimate the LD50 (median lethal dose) of this compound.
Animal Model: Wistar rats or CD1 mice (female preferred, as they are often more sensitive).[9]
Protocol Summary: A stepwise procedure is used, with each step involving three animals of a single sex.[8] The outcome of each step (presence or absence of compound-related mortality) determines the dose for the next step.[8] Animals are observed for 14 days for signs of toxicity and mortality.[10]
Pharmacokinetic (PK) Study
A pharmacokinetic study measures the concentration of the compound in the body over time. This helps to determine key parameters such as bioavailability, half-life, and maximum concentration, which are essential for designing an effective dosing regimen.
Objective: To characterize the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
Animal Model: C57BL/6 or BALB/c mice.[11]
Protocol Summary: The compound is administered to two groups of mice via IV and PO routes. Serial blood samples are collected at specific time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).[11][12] The concentration of the compound in plasma is then quantified using LC-MS/MS.[11]
Phase 2: Efficacy Evaluation in a Disease Model
Based on the broad anti-inflammatory potential of oxadiazole derivatives, a standard model of acute inflammation is proposed for the initial efficacy assessment.[1]
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating the activity of acute anti-inflammatory agents.
Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Animal Model: Wistar or Sprague Dawley rats.
Protocol Summary: Inflammation is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The test compound is administered orally at various doses prior to the carrageenan injection. Paw volume is measured at several time points post-injection to quantify the extent of edema and calculate the percentage of inhibition.
Visualizations
Caption: Overall workflow for the in vivo evaluation of a novel compound.
Caption: Experimental workflow for the pharmacokinetic study.
Caption: Hypothetical anti-inflammatory signaling pathway (NF-κB).
Experimental Protocols
Protocol 1: Acute Oral Toxicity (OECD 423 Method)
-
Animal Selection and Acclimation: Use healthy, young adult female Wistar rats (8-12 weeks old). Acclimate animals for at least five days in standard housing conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle).[9]
-
Fasting: Fast animals overnight prior to dosing, ensuring access to water.[9]
-
Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[7]
-
Dosing Procedure:
-
Start with a dose of 300 mg/kg (or select a starting dose based on any available in vitro data).
-
Administer the substance to a group of 3 rats by oral gavage.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note the time of onset, intensity, and duration of symptoms.
-
Record body weights before dosing and at days 7 and 14.
-
-
Stepwise Progression:
-
If no mortality occurs, dose the next group of 3 animals at a higher dose (e.g., 2000 mg/kg).
-
If mortality occurs in 2 or 3 animals, dose the next group at a lower dose (e.g., 50 mg/kg).
-
The procedure is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose.
-
-
Endpoint: Classification of the compound into a GHS toxicity category based on the observed outcomes.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Selection and Preparation: Use male C57BL/6 mice (8-10 weeks old). Acclimate for at least one week. Fast animals for 4 hours before dosing.
-
Dose Formulation:
-
IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
PO Formulation: Suspend the compound in a vehicle like 0.5% CMC.
-
-
Dosing:
-
IV Group (n=3-4 mice): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-4 mice): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples (~30 µL) from each mouse at predetermined time points.[12] A typical schedule might be:
-
IV: 5, 15, 30 min, 1, 2, 4, 8 hours.
-
PO: 15, 30 min, 1, 2, 4, 8, 24 hours.
-
-
Use a sparse sampling or composite design if serial bleeding is not feasible, or use a serial bleeding protocol from the submandibular vein.[12]
-
-
Sample Processing:
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups:
-
Divide Wistar rats (150-180 g) into at least four groups (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, PO).
-
Group III (Test Compound Low Dose): Receives this compound (e.g., 25 mg/kg, PO).
-
Group IV (Test Compound High Dose): Receives this compound (e.g., 50 mg/kg, PO).
-
-
-
Dosing: Administer the vehicle, indomethacin, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation
Table 1: Acute Oral Toxicity Observations (OECD 423)
| Dose Group (mg/kg) | Number of Animals | Mortality (within 48h) | Mortality (2-14 days) | Key Clinical Signs Observed | GHS Classification Outcome |
| 300 | 3 | 0/3 | 0/3 | No observable signs | - |
| 2000 | 3 | 1/3 | 0/3 | Lethargy, piloerection in one animal | Category 5 (Example) |
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC (0-t) (ngh/mL) | 3200 ± 250 | 4800 ± 410 |
| AUC (0-inf) (ngh/mL) | 3350 ± 260 | 5100 ± 450 |
| t½ (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Cl (L/h/kg) | 0.6 ± 0.05 | - |
| Vd (L/kg) | 2.1 ± 0.2 | - |
| Bioavailability (F%) | - | 30.4% |
| Data are presented as mean ± SD and are hypothetical. |
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 hour | 2 hours | 3 hours | 4 hours |
| Increase in Paw Volume (mL) | ||||
| Vehicle Control | 0.45 ± 0.05 | 0.78 ± 0.07 | 0.95 ± 0.08 | 0.88 ± 0.06 |
| Indomethacin (10 mg/kg) | 0.21 ± 0.03 | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.38 ± 0.04 |
| Test Compound (25 mg/kg) | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.65 ± 0.07 | 0.61 ± 0.05 |
| Test Compound (50 mg/kg) | 0.28 ± 0.03 | 0.45 ± 0.05 | 0.51 ± 0.06 | 0.47 ± 0.05 |
| % Inhibition | ||||
| Indomethacin (10 mg/kg) | 53.3% | 55.1% | 55.8% | 56.8% |
| Test Compound (25 mg/kg) | 22.2% | 25.6% | 31.6% | 30.7% |
| Test Compound (50 mg/kg) | 37.8% | 42.3% | 46.3% | 46.6% |
| Data are presented as mean ± SEM and are hypothetical. *p < 0.05 compared to Vehicle Control. |
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unmc.edu [unmc.edu]
Application Notes and Protocols for the Quantification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in various matrices. The protocols are based on established analytical techniques for structurally similar oxadiazole derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. Oxadiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, drug metabolism research, quality control of pharmaceutical formulations, and toxicological assessments.
This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with a suitable chromophore. The 1,2,4-oxadiazole ring system typically provides sufficient UV absorbance for sensitive detection.[6][7][8]
Experimental Protocol
1.1. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent (e.g., acetonitrile, methanol) with the aid of sonication.
-
Dilute the solution to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated biological sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluent and reconstitute the residue in the mobile phase.[9][10]
-
1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer like phosphate or acetate). A typical starting point is a 50:50 (v/v) mixture.[6][11] |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 30 °C. |
| Injection Volume | 10-20 µL. |
| UV Detection | Wavelength to be determined by UV scan of the analyte (typically in the range of 220-280 nm for oxadiazoles).[6][11] |
1.3. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | < 15% | < 5% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex matrices.[12][13]
Experimental Protocol
2.1. Sample Preparation
Sample preparation methods are similar to those for HPLC-UV (protein precipitation and SPE). However, due to the higher sensitivity of LC-MS/MS, smaller sample volumes and greater dilution may be possible.
2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| LC System | A UHPLC or HPLC system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), likely in positive mode. |
| Column | C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[14] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or methanol with 0.1% formic acid. A gradient elution is typically used.[14] |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Column Temperature | 40 °C.[14] |
| Injection Volume | 1 - 5 µL. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by direct infusion of a standard solution of the analyte.[13] |
2.3. Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.999 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 97.2 - 103.5% |
| Precision (% RSD) | < 15% | < 7% |
| Matrix Effect | 85 - 115% | Within acceptable range |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the "acetone" moiety in the target compound's name, it is likely to be sufficiently volatile for GC-MS analysis.[15][16]
Experimental Protocol
3.1. Sample Preparation
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to an appropriate value and extract the analyte into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Concentrate the organic phase before injection.
-
Derivatization (Optional): If the compound exhibits poor chromatographic behavior, derivatization can improve volatility and peak shape. For ketones, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[17]
3.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| GC System | A gas chromatograph with a split/splitless injector and a temperature-programmable oven. |
| Mass Spectrometer | A single quadrupole or ion trap mass spectrometer. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[18] |
| Injector Temperature | 250 °C. |
| Oven Program | Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[15] |
| MS Detection | Full scan mode for initial identification of characteristic ions, followed by Selected Ion Monitoring (SIM) for quantitative analysis. |
3.3. Data Presentation: GC-MS Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.997 |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 10 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.8 - 104.1% |
| Precision (% RSD) | < 15% | < 8% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. research.unipd.it [research.unipd.it]
- 13. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 14. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 15. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Derivatization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for SAR Studies
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The target molecule, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, possesses a reactive ketone functional group that serves as a versatile handle for chemical modification. This document provides detailed protocols for the derivatization of this ketone to generate a library of analogs for Structure-Activity Relationship (SAR) studies. The objective is to explore the chemical space around the acetone moiety to identify key structural features that modulate biological activity against a hypothetical kinase target, Kinase X.
Derivatization Strategies for SAR Studies
To build a comprehensive SAR profile, a variety of chemical transformations can be applied to the ketone group of this compound. The following sections detail the protocols for several key reactions.
Reductive Amination
Reductive amination is a robust method for converting ketones into amines.[1] This reaction allows for the introduction of a wide variety of substituents through the choice of the amine, enabling the exploration of steric and electronic effects on biological activity.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.2 mmol) and acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Grignard Reaction
The Grignard reaction allows for the introduction of alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.[2] This modification significantly alters the steric bulk and lipophilicity of the molecule.
Experimental Protocol:
-
To a solution of the appropriate Grignard reagent (e.g., methylmagnesium bromide, 1.5 mmol in THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones, allowing for the extension of the carbon chain and the introduction of various functionalities.[3][4]
Experimental Protocol:
-
To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.2 mmol, solution in hexanes) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water (15 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Formation of Oximes and Hydrazones
The reaction of the ketone with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[5][6] These derivatives introduce hydrogen bond donors and acceptors, which can significantly impact target binding.
Experimental Protocol (General):
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding hydroxylamine or hydrazine derivative (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or reflux for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Hypothetical SAR Data for Kinase X Inhibition
The following tables present hypothetical biological data for the synthesized derivatives against a fictional Kinase X. The IC50 values are provided to illustrate how SAR data can be organized and interpreted.
Table 1: Reductive Amination Derivatives
| Compound ID | R1 | R2 | Kinase X IC50 (nM) |
| Parent | - | - | >10,000 |
| RA-1 | H | Methyl | 5,200 |
| RA-2 | H | Phenyl | 850 |
| RA-3 | H | 4-Fluorophenyl | 450 |
| RA-4 | H | Cyclohexyl | 1,200 |
| RA-5 | Methyl | Methyl | 7,800 |
Table 2: Grignard Reaction Derivatives
| Compound ID | R | Kinase X IC50 (nM) |
| GR-1 | Methyl | 9,500 |
| GR-2 | Ethyl | 7,200 |
| GR-3 | Phenyl | 2,100 |
Table 3: Wittig Reaction Derivatives
| Compound ID | R | Kinase X IC50 (nM) |
| WR-1 | H | 6,500 |
| WR-2 | Phenyl | 1,800 |
Table 4: Oxime and Hydrazone Derivatives
| Compound ID | X | R | Kinase X IC50 (nM) |
| OH-1 | O | H | 3,500 |
| OH-2 | O | Methyl | 4,100 |
| OH-3 | N | H | 2,800 |
| OH-4 | N | Phenyl | 950 |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Reductive Amination Workflow.
Grignard Reaction Workflow.
Wittig Reaction Workflow.
Interpretation of SAR and Future Directions
-
Reductive Amination: Introduction of an aromatic ring (RA-2) significantly improves potency compared to a simple alkyl group (RA-1). Substitution on the phenyl ring with an electron-withdrawing group (RA-3) further enhances activity, suggesting a potential interaction with a specific sub-pocket of the kinase active site.
-
Grignard Reaction: Increasing the steric bulk and lipophilicity with a phenyl group (GR-3) appears to be favorable over smaller alkyl groups.
-
Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond is tolerated, and the addition of a phenyl group (WR-2) improves activity, consistent with the trend observed in other series.
-
Oximes and Hydrazones: The formation of hydrazones (OH-3, OH-4) is generally more favorable than oximes (OH-1, OH-2). A phenyl-substituted hydrazone (OH-4) shows the best activity in this series, again highlighting the importance of an aromatic moiety.
These initial findings suggest that the region of the Kinase X active site that accommodates the modified acetone side chain is likely hydrophobic and can accommodate bulky aromatic groups. The enhanced potency of the fluorophenyl derivative (RA-3) suggests that specific electronic interactions may also play a role.
Future work should focus on a more systematic exploration of substituents on the aromatic rings introduced via reductive amination and the Wittig reaction. Additionally, a wider range of amines, including heterocyclic amines, should be explored in the reductive amination series. Co-crystallization of the most potent compounds with Kinase X would provide valuable structural information to guide further optimization.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Cell-Based Assays
Introduction
The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed protocols for a series of cell-based assays to characterize the potential anticancer activity of a novel compound, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (hereafter referred to as Compound OX-M3). These protocols are designed for researchers in drug discovery and development to assess the compound's cytotoxic effects, its impact on cell cycle progression and apoptosis, and to investigate its potential mechanism of action through a common signaling pathway.
Compound Information
-
Compound Name: this compound
-
Synonyms: 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-propanone[5]
-
Molecular Formula: C₆H₈N₂O₂
-
Structure:
I. Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Experimental Protocol
-
Cell Culture:
-
Culture human colorectal carcinoma (HCT-116) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of Compound OX-M3 (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of Compound OX-M3. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Cell Viability of HCT-116 Cells Treated with Compound OX-M3
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| Vehicle Control | 0.850 | 0.045 | 100 |
| 0.1 | 0.835 | 0.051 | 98.2 |
| 1 | 0.765 | 0.042 | 90.0 |
| 10 | 0.552 | 0.038 | 64.9 |
| 50 | 0.213 | 0.025 | 25.1 |
| 100 | 0.105 | 0.018 | 12.4 |
| Doxorubicin (10 µM) | 0.150 | 0.022 | 17.6 |
The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be calculated from this data using appropriate software.
II. Cell Cycle Analysis by Flow Cytometry
Principle
Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Experimental Protocol
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with Compound OX-M3 at its IC₅₀ concentration (and a vehicle control) for 24 hours.
-
-
Cell Preparation and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[9]
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[11]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Data Presentation
Cell Cycle Distribution of HCT-116 Cells after Treatment with Compound OX-M3
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.2 | 28.5 | 16.3 |
| Compound OX-M3 (IC₅₀) | 25.8 | 20.1 | 54.1 |
III. Apoptosis Detection by Annexin V-FITC/PI Staining
Principle
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[1] Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Experimental Protocol
-
Cell Treatment:
-
Seed and treat HCT-116 cells with Compound OX-M3 at its IC₅₀ concentration for 24 hours as described for the cell cycle analysis.
-
-
Staining Procedure:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC is detected in the FITC channel and PI in the phycoerythrin channel.
-
Quadrants are set to distinguish between:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Data Presentation
Apoptotic Profile of HCT-116 Cells Treated with Compound OX-M3
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 94.5 | 2.5 | 1.8 | 1.2 |
| Compound OX-M3 (IC₅₀) | 48.2 | 28.9 | 19.5 | 3.4 |
IV. Investigation of MAPK Signaling Pathway
Principle
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Western blotting can be used to assess the activation state of key proteins in this pathway, such as ERK1/2, by using antibodies specific to their phosphorylated (active) forms.[6]
Experimental Protocol
-
Cell Lysis:
-
Treat HCT-116 cells with Compound OX-M3 at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Relative Protein Expression in HCT-116 Cells
| Treatment | Time (hr) | p-ERK/Total ERK Ratio |
|---|---|---|
| Vehicle Control | 24 | 1.00 |
| Compound OX-M3 (IC₅₀) | 1 | 0.85 |
| Compound OX-M3 (IC₅₀) | 6 | 0.42 |
| Compound OX-M3 (IC₅₀) | 24 | 0.18 |
Visualizations
Caption: Workflow for evaluating the anticancer properties of Compound OX-M3.
Caption: Proposed mechanism of Compound OX-M3 via MAPK pathway inhibition.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. igbmc.fr [igbmc.fr]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Formulation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (CAS 80196-64-1), a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,2,4-oxadiazoles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Proper formulation is a critical step to ensure accurate and reproducible results in biological assays. These guidelines cover solubility assessment, stock solution preparation, and formulation strategies for both in vitro and in vivo testing, accompanied by illustrative experimental protocols and data.
Compound Information
-
IUPAC Name: 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one[5]
-
CAS Number: 80196-64-1[6]
-
Molecular Formula: C₆H₈N₂O₂[5]
-
Molecular Weight: 140.14 g/mol [5]
-
Structure:

While specific biological activities of this compound are not extensively documented in public literature, the 1,2,4-oxadiazole scaffold is a well-known pharmacophore.[4][7] This class of compounds has been reported to exhibit a range of biological effects, making this molecule a candidate for screening in various therapeutic areas.
Formulation Development Workflow
The following diagram outlines the general workflow for the formulation and biological evaluation of this compound.
Caption: A logical workflow for the formulation and tiered biological testing of a novel compound.
Experimental Protocols
Solubility Assessment
Objective: To determine the solubility of this compound in commonly used solvents for biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Spectrophotometer or HPLC
Protocol:
-
Prepare saturated solutions by adding an excess amount of the compound to 1 mL of each solvent in separate vials.
-
Incubate the vials at room temperature with constant agitation for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
Table 1: Illustrative Solubility Data
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Readily soluble |
| Ethanol | 25.3 | Soluble |
| PBS (pH 7.4) | 0.8 | Sparingly soluble |
| DMEM + 10% FBS | 1.2 | Slightly soluble |
Stock Solution Preparation
Objective: To prepare a high-concentration stock solution for serial dilutions.
Protocol:
-
Based on the solubility data, select a suitable solvent. DMSO is often the solvent of choice for initial in vitro screening.
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen solvent to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.4014 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted solutions for treating cells in culture.
Protocol:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the compound on a selected cell line.
Protocol:
-
Seed cells (e.g., A549, a human lung cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO).
-
Replace the old medium with the medium containing the test compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Illustrative Cytotoxicity Data (A549 Cells, 48h)
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 50 | 45.7 |
| 100 | 15.3 |
| IC₅₀ (µM) | 48.2 |
Potential Signaling Pathway
Given the known anti-inflammatory and anticancer activities of some oxadiazole derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in these processes, such as the NF-κB pathway.[1][2]
Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion
The successful biological evaluation of this compound is contingent upon appropriate formulation. The protocols and illustrative data presented herein provide a framework for researchers to develop robust formulations for in vitro and subsequent in vivo studies. Due to its limited solubility in aqueous solutions, the use of co-solvents like DMSO is recommended for initial screenings, with careful attention to the final solvent concentration. Further formulation development may be necessary for in vivo applications to ensure adequate bioavailability and minimize toxicity.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 80196-64-1(this compound) | Kuujia.com [nl.kuujia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-oxadiazole libraries. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] These protocols are designed to guide researchers in identifying novel hit compounds for various biological targets.
Introduction to High-Throughput Screening of 1,2,4-Oxadiazole Libraries
High-throughput screening (HTS) enables the rapid testing of large and diverse chemical libraries, such as those comprised of 1,2,4-oxadiazole derivatives, against specific biological targets to identify compounds with desired activity.[3][4] The versatility of the 1,2,4-oxadiazole ring system allows for the creation of libraries with broad chemical diversity, making them a valuable resource in drug discovery campaigns targeting various diseases, including cancer, inflammation, and infectious diseases.[1][2]
This document outlines protocols for three common HTS assay formats relevant to the screening of 1,2,4-oxadiazole libraries:
-
Biochemical Kinase Inhibition Assays: To identify compounds that inhibit the activity of specific protein kinases.
-
Cell-Based Reporter Gene Assays: To identify modulators of a specific signaling pathway.
-
Antimicrobial Whole-Cell Growth Inhibition Assays: To identify compounds with antibacterial activity.
Data Presentation: Quantitative HTS Data Summary
Effective data presentation is crucial for the interpretation and comparison of HTS results. The following tables provide templates for summarizing quantitative data from screening campaigns of 1,2,4-oxadiazole libraries.
Table 1: Representative HTS Performance Metrics. This table summarizes key performance indicators for different HTS assays. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[4][5] The hit rate is the percentage of compounds in the library that meet the predefined criteria for activity.[6]
| Assay Type | Target/Pathway | Library Size | Z'-Factor | Hit Rate (%) |
| Kinase Inhibition | EGFR | 10,000 | 0.78 | 0.5 |
| Reporter Gene | FXR Antagonism | 5,000 | 0.85 | 1.2 |
| Antimicrobial | S. aureus | 20,000 | 0.65 | 0.8 |
Table 2: Hit Compound Profile from a Representative Kinase Inhibition Screen. This table presents data for selected hit compounds identified from a primary HTS, including their activity in the primary screen and confirmation of their potency through IC50 determination.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) |
| OXA-001 | 95 | 0.58 |
| OXA-002 | 88 | 1.2 |
| OXA-003 | 75 | 5.7 |
| OXA-004 | 92 | 0.9 |
Table 3: Hit Compound Profile from a Representative Reporter Gene Assay. This table shows data for hit compounds identified as antagonists of a nuclear receptor, with their efficacy in the primary screen and confirmed EC50 values.
| Compound ID | Primary Screen (% Antagonism @ 10 µM) | Confirmed EC50 (µM) |
| OXA-101 | 72 | 2.5 |
| OXA-102 | 68 | 4.1 |
| OXA-103 | 81 | 1.8 |
| OXA-104 | 65 | 7.3 |
Table 4: Hit Compound Profile from a Representative Antimicrobial Screen. This table displays the minimum inhibitory concentration (MIC) for hit compounds identified in an antimicrobial screen against a specific bacterial strain.
| Compound ID | MIC against S. aureus (µg/mL) |
| OXA-201 | 4 |
| OXA-202 | 8 |
| OXA-203 | 2 |
| OXA-204 | 16 |
Experimental Protocols
The following are detailed protocols for the high-throughput screening of 1,2,4-oxadiazole libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., EGFR Kinase)
This protocol describes a luminescence-based assay to identify inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase activity. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
1,2,4-Oxadiazole compound library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Methodology:
-
Compound Plating:
-
Dispense 50 nL of each compound from the 1,2,4-oxadiazole library into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Dispense 50 nL of DMSO into the negative control wells and 50 nL of Staurosporine (final concentration 1 µM) into the positive control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution containing EGFR kinase in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution containing the Poly(Glu, Tyr) peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based Luciferase Reporter Gene Assay (e.g., FXR Antagonism)
This protocol describes a cell-based reporter assay to identify antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an FXR response element.
Materials:
-
HepG2 cells stably expressing an FXR-responsive luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
FXR agonist (e.g., GW4064)
-
1,2,4-Oxadiazole compound library (10 mM in DMSO)
-
Positive control (e.g., known FXR antagonist)
-
Negative control (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 384-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HepG2-FXR-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Dispense 100 nL of each compound from the 1,2,4-oxadiazole library to the appropriate wells, resulting in a final concentration of 10 µM.
-
Add 100 nL of DMSO to the negative control and agonist control wells, and 100 nL of the positive control antagonist to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of the FXR agonist GW4064 (at a concentration that gives ~80% of the maximal response, e.g., EC80) to all wells except the negative control wells. Add 10 µL of assay medium to the negative control wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for 15 minutes.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent antagonism for each compound using the following formula: % Antagonism = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_agonist_control - Signal_neg_control))
-
Calculate the Z'-factor for each plate.
-
Identify hits as compounds that exhibit antagonism above a predefined threshold.
-
Protocol 3: Antimicrobial Whole-Cell Growth Inhibition Assay
This protocol describes a broth microdilution assay to screen a 1,2,4-oxadiazole library for compounds that inhibit the growth of bacteria, such as Staphylococcus aureus. Bacterial growth is measured by monitoring the optical density (OD) at 600 nm.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
1,2,4-Oxadiazole compound library (10 mM in DMSO)
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
Sterile, clear, flat-bottom 384-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to an OD600 of approximately 0.001 (corresponding to ~1 x 10^5 CFU/mL).
-
-
Compound Plating:
-
Dispense 50 nL of each compound from the 1,2,4-oxadiazole library into the wells of a 384-well plate.
-
Dispense 50 nL of DMSO into the negative control (growth) wells and 50 nL of Vancomycin (final concentration of 10 µg/mL) into the positive control (no growth) wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial culture to each well.
-
Cover the plates with a breathable seal or lid.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Growth Measurement:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_pos_control) / (OD_neg_control - OD_pos_control))
-
Calculate the Z'-factor for each plate.
-
Identify hits as compounds that exhibit growth inhibition above a predefined threshold (e.g., >80%).
-
Determine the Minimum Inhibitory Concentration (MIC) for hit compounds by performing a dose-response experiment.
-
Mandatory Visualizations
HTS Workflow Diagram
Caption: General workflow for high-throughput screening of 1,2,4-oxadiazole libraries.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][7]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of an amidoxime with a β-keto ester. For this specific compound, the synthesis is typically achieved through the cyclocondensation of acetamidoxime with an acetoacetic acid ester , such as ethyl acetoacetate or methyl acetoacetate. The general process consists of two key stages: the initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[1][2]
Q2: Should I use a one-pot or a two-step procedure for the synthesis?
A2: Both one-pot and two-step procedures are effective, and the choice depends on your laboratory's capabilities and optimization goals.
-
Two-Step Protocols: These involve the initial preparation and isolation of the O-acylated amidoxime intermediate, which is then cyclized in a separate step.[1] This approach allows for the purification of the intermediate, which can sometimes lead to a cleaner final product. A common method for the cyclization step uses tetrabutylammonium fluoride (TBAF) in THF at room temperature.[3]
-
One-Pot Protocols: These are often more desirable in drug discovery for their efficiency.[1] A highly effective one-pot method involves reacting the amidoxime directly with the ester in a superbasic medium like NaOH/DMSO or KOH/DMSO at room temperature.[4] This avoids the need to isolate the intermediate, simplifying the process and potentially increasing overall throughput.[1]
Q3: What are the most common causes of low yield?
A3: Low yields can stem from several factors:
-
Incomplete Cyclization: The O-acylamidoxime intermediate may not fully convert to the final 1,2,4-oxadiazole.
-
Hydrolysis of Intermediate: The O-acylamidoxime intermediate can be susceptible to hydrolysis, cleaving back to the starting amidoxime, especially if water is present or during prolonged heating.[5]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. Using a weak base or an inappropriate solvent can hinder both the acylation and cyclization steps.
-
Side Reactions: The β-keto ester starting material can participate in side reactions under certain conditions.
-
Purification Losses: The final product may be lost during workup and purification steps if not optimized.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, particularly the hydrolysis of the O-acylamidoxime intermediate, consider the following:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry, especially in two-step procedures or when using reagents sensitive to moisture.
-
Optimize Reaction Temperature: Many modern protocols favor room temperature reactions, which can reduce thermal decomposition and side reactions.[1] If heating is required, carefully control the temperature and reaction time.[5]
-
Choose a Robust Catalyst System: For the cyclization of O-acylamidoximes, fluoride ions (from TBAF) have been shown to be highly effective catalysts that can accelerate the reaction and improve yield.[3] In one-pot systems, a strong base like NaOH in an aprotic polar solvent like DMSO is very effective.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials (Acetamidoxime and Ethyl Acetoacetate) | 1. Insufficient Base Strength/Concentration: The base is not strong enough to deprotonate the amidoxime for the initial acylation. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Reagent Quality: Degradation of starting materials or reagents. | 1. Switch to a stronger base system, such as NaOH or KOH in DMSO.[1] Ensure the correct stoichiometry of the base is used. 2. While many modern methods work at room temperature, gentle heating (e.g., to 80-90 °C) can sometimes improve conversion, but monitor for byproduct formation.[5] 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR). |
| Intermediate O-Acylamidoxime is formed but does not cyclize to the final product | 1. Ineffective Cyclization Conditions: The conditions (e.g., base, temperature) are not suitable for the cyclodehydration step. 2. Steric Hindrance: Although less likely for this specific molecule, steric hindrance can sometimes slow down cyclization. | 1. If using a two-step method, introduce a catalyst like TBAF in THF for the cyclization step.[3] 2. If using a one-pot method with an inorganic base in DMSO, ensure sufficient reaction time (can be 4-24 hours).[4] 3. Consider microwave-assisted synthesis, which can dramatically shorten reaction times and drive the reaction to completion.[4][6] |
| Major byproduct identified as Acetamidoxime after the reaction | 1. Hydrolysis of the O-Acylamidoxime Intermediate: This is a common side reaction, especially if the reaction is heated for too long or if aqueous workup conditions are too harsh.[5] | 1. Lower the reaction temperature. A room temperature protocol in NaOH/DMSO is often effective.[4] 2. Minimize exposure to water during the reaction. Use anhydrous solvents. 3. During workup, perform extractions quickly and avoid prolonged exposure to acidic or strongly basic aqueous layers. |
| Difficult Purification / Oily Product | 1. Presence of Unreacted Starting Materials or Byproducts: Impurities can prevent the product from crystallizing. 2. Residual High-Boiling Solvent: Solvents like DMSO can be difficult to remove completely. | 1. Use column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure product. 2. For DMSO removal, dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with brine to remove residual DMSO. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.
| Method | Starting Materials | Base / Catalyst | Solvent | Temperature | Time | Yield Range | Reference(s) |
| One-Pot | Amidoxime + Ester | NaOH | DMSO | Room Temp. | 4-24 h | 11-90% | [1][4] |
| Two-Step Cyclization | O-Acylamidoxime | TBAF (0.1–1.4 eq) | THF | Room Temp. | 1-16 h | High Efficiency | [1][3] |
| One-Pot (Acyl Chloride) | Amidoxime + Acyl Chloride | Cs₂CO₃ | MeCN | 20 °C | 10-36 h | Good to Excellent | [7] |
| Microwave-Assisted | Amidoxime + Ester | K₂CO₃ | Toluene | Reflux (MW) | Short | Good (70-79%) | [4] |
| Eco-Friendly | N-Protected Amino Acid + Amidoxime | N/A | Acetone/Water | 115 °C (MW) | 15 min | High (83-89%) | [6] |
Visualized Workflows and Logic
Caption: Comparison of one-pot and two-step synthetic workflows.
Caption: A logic diagram for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: One-Pot Synthesis using NaOH/DMSO (Recommended)
This protocol is adapted from efficient, room-temperature methods for 1,2,4-oxadiazole synthesis.[1][4]
Materials:
-
Acetamidoxime
-
Ethyl acetoacetate (or methyl acetoacetate)
-
Sodium hydroxide (NaOH), pellets or powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add acetamidoxime (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration relative to the amidoxime).
-
Stir the mixture at room temperature until the acetamidoxime is fully dissolved.
-
Carefully add powdered sodium hydroxide (2.0 eq) to the solution. Stir for 10-15 minutes.
-
Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take between 4 to 24 hours to reach completion.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a significant amount of cold deionized water (approx. 10x the volume of DMSO).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash them thoroughly with brine (2-3x) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: Two-Step Synthesis with TBAF-Catalyzed Cyclization
This protocol involves the isolation of the intermediate before cyclization.[1][3]
Step 2a: Synthesis of O-Acylamidoxime Intermediate
-
Dissolve acetamidoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA) or pyridine (1.2 eq).
-
Slowly add the acylating agent, which would be a reactive derivative of acetoacetic acid like acetoacetyl chloride (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an appropriate aqueous workup to remove the base and salts.
-
Dry, concentrate, and purify the intermediate O-acylamidoxime, typically by recrystallization or column chromatography.
Step 2b: TBAF-Catalyzed Cyclization
-
Dissolve the purified O-acylamidoxime intermediate (1.0 eq) in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, typically a 1M solution in THF, 1.1 eq) to the mixture.
-
Stir at room temperature and monitor the reaction by TLC until the intermediate is consumed (typically 1-12 hours).
-
Once complete, concentrate the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Q1: I am not getting any of my desired 3,5-disubstituted 1,2,4-oxadiazole product. What could be the issue? | Incomplete activation of the carboxylic acid. | - Ensure your coupling agent (e.g., EDC, CDI) is fresh and active. - Consider using a different coupling agent. For instance, carbonyldiimidazole (CDI) has been shown to be an appropriate activating agent in a NaOH/DMSO medium.[1] - Pre-activate the carboxylic acid with the coupling agent before adding the amidoxime. |
| Poor reactivity of the amidoxime or carboxylic acid. | - Check the purity of your starting materials. - For poorly reactive starting materials, consider harsher reaction conditions such as higher temperatures or longer reaction times. However, be mindful of potential side reactions. - Microwave irradiation has been reported to significantly shorten reaction times and improve yields, especially for less reactive substrates.[2] | |
| Inefficient cyclodehydration of the O-acylamidoxime intermediate. | - The cyclodehydration step is often the rate-limiting step. Heating is typically required.[3] - Tetrabutylammonium fluoride (TBAF) is an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[4] | |
| Q2: My reaction yield is consistently low. How can I improve it? | Suboptimal reaction conditions. | - Solvent: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, especially in base-mediated syntheses.[1][4] - Temperature: While some methods work at room temperature, heating is often necessary for the cyclodehydration step. Optimization of the temperature is crucial to balance reaction rate and side product formation. - Base: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases like NaOH or KOH in DMSO have been shown to be effective.[1] |
| Cleavage of the O-acylamidoxime intermediate. | - This is a major side reaction, especially under harsh basic or thermal conditions, leading back to the amidoxime and carboxylic acid.[3] - Milder reaction conditions, such as using TBAF at room temperature, can minimize this side reaction.[4] | |
| Steric hindrance from bulky substituents. | - Sterically hindered substrates may require longer reaction times or more potent activating agents. |
Problem 2: Formation of Side Products and Impurities
| Question | Possible Side Product | Mitigation Strategy |
| Q3: I am observing a significant amount of a side product that corresponds to the molecular weight of my starting amidoxime. What is happening? | Hydrolysis or cleavage of the O-acylamidoxime intermediate. | This is a common issue, particularly with prolonged heating or strong basic conditions.[3] - Reduce reaction temperature or time. - Use a milder catalyst for cyclization, such as TBAF.[4] |
| Q4: My final product is contaminated with unreacted carboxylic acid. How can I remove it? | Incomplete reaction or use of excess carboxylic acid. | - Ensure the reaction goes to completion using TLC or LC-MS monitoring. - Use a slight excess of the amidoxime to ensure full consumption of the carboxylic acid. - During workup, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove unreacted acidic starting material. |
| Q5: I am seeing a byproduct that I suspect is a urea derivative. What is the source? | Use of carbodiimide-based coupling agents (e.g., EDC, DCC). | This is a known byproduct of these coupling agents. - Most urea byproducts are insoluble in common organic solvents and can be removed by filtration. - Purification by column chromatography is also effective. |
Problem 3: Purification Challenges
| Question | Challenge | Suggested Solution |
| Q6: My crude product is an oil and is difficult to purify by crystallization. | The product may have a low melting point or be amorphous. | - Attempt purification by column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is a good starting point. |
| Q7: I am having trouble separating my product from the urea byproduct after using EDC. | The urea byproduct may have similar polarity to the desired product. | - If filtration is not effective, careful column chromatography is required. Running the column with a solvent system that provides good separation on a TLC plate is recommended. |
| Q8: My final compound is water-soluble, making extraction difficult. | The presence of polar functional groups on the substituents. | - If the product is sufficiently non-volatile, removal of the aqueous solvent under reduced pressure may be an option. - Lyophilization can be used to isolate water-soluble solids. - Consider using a different workup procedure that avoids aqueous extraction if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles?
The most widely used method is the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or ester), which proceeds via an O-acylamidoxime intermediate that then undergoes cyclodehydration.[3][5][6]
Q2: What are the key steps in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid?
The synthesis typically involves three main steps:
-
Activation of the carboxylic acid: This is usually done with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI).
-
Formation of the O-acylamidoxime intermediate: The activated carboxylic acid reacts with the amidoxime.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water to form the 1,2,4-oxadiazole ring. This step often requires heat.
Q3: Can I perform the synthesis as a one-pot reaction?
Yes, several one-pot procedures have been developed to streamline the synthesis and avoid the isolation of the O-acylamidoxime intermediate.[2][4] These methods often employ specific solvent systems (like NaOH/DMSO) or catalysts that promote both the acylation and cyclization steps in the same reaction vessel.[1][4]
Q4: What is the role of tetrabutylammonium fluoride (TBAF) in the synthesis?
TBAF is a mild and efficient catalyst for the cyclodehydration of O-acylamidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles.[7] It allows the reaction to proceed at room temperature, which can be advantageous for sensitive substrates and helps to minimize side reactions.[4][7]
Q5: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
The electronic nature of the substituents on both the amidoxime and the carboxylic acid can influence the reaction rate and yield. Electron-withdrawing groups on the carboxylic acid can make it more reactive towards acylation. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity. The specific effects can vary depending on the reaction conditions.
Data Presentation
Table 1: Comparison of Coupling Agents for the Synthesis of a 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole Derivative
| Entry | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | EDC·HCl | Sodium Acetate | Ethanol | 3 | 41 | [8] |
Note: This table is intended to be illustrative. Direct comparison of yields across different studies should be done with caution due to variations in substrates and reaction conditions.
Table 2: Selected Examples of 3,5-Disubstituted 1,2,4-Oxadiazoles Synthesized via a One-Pot Procedure
| Entry | R1 | R2 | Method | Yield (%) | Reference |
| 1 | Phenyl | 4-Methoxyphenyl | gem-dibromomethylarene with amidoxime | ~90 | [2] |
| 2 | 4-Chlorophenyl | H | gem-dibromomethylarene with amidoxime | ~90 | [2] |
| 3 | Phenyl | Methyl | Amidoxime and ester in NaOH/DMSO | 11-90 | [2] |
| 4 | 4-Methylphenyl | Phenyl | Amidoxime and ester in NaOH/DMSO | 11-90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione using EDC·HCl [8]
-
To a solution of 1-(4-(N'-hydroxycarbamimidoyl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (500 mg, 0.0017 mol) and 4-methoxybenzoic acid (258 mg, 0.0017 mol) in ethanol, add EDC·HCl (418 mg, 0.00269 mol) and sodium acetate (83 mg, 0.0017 mol).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure compound.
Protocol 2: General Procedure for Parallel Synthesis of 1,2,4-Oxadiazoles using CDI [9]
-
To a solution of a carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.
-
Add the appropriate benzamidoxime (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be purified by simple liquid-liquid extraction and filtration, or by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: Troubleshooting logic for addressing low product yield in 1,2,4-oxadiazole synthesis.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.
Troubleshooting Guide
Issue: The compound this compound is not dissolving in my desired aqueous buffer.
Possible Causes and Solutions:
-
Low Intrinsic Aqueous Solubility: this compound, like many heterocyclic compounds, may have limited solubility in neutral aqueous solutions.
-
Solution 1: Co-solvent System. Introduce a water-miscible organic solvent to increase the polarity of the solvent system.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.
-
Solution 2: pH Adjustment. The oxadiazole ring system contains nitrogen atoms that can be protonated at acidic pH. Altering the pH of the buffer may increase the solubility of the compound.[3] Experiment with buffers ranging from acidic to basic pH to identify the optimal solubility range.
-
Solution 3: Use of Excipients. Employ solubilizing agents such as cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[3][4]
-
Issue: The compound precipitates out of solution upon dilution or temperature change.
Possible Causes and Solutions:
-
Supersaturation and Metastability: The initial dissolution may have created a supersaturated, thermodynamically unstable solution.
-
Solution 1: Determine Thermodynamic Solubility. Conduct experiments to find the equilibrium (thermodynamic) solubility to ensure you are working within a stable concentration range.[5]
-
Solution 2: Formulation with Stabilizers. For metastable formulations, the use of precipitation inhibitors can be explored.[6]
-
Issue: I am observing inconsistent results in my biological assays.
Possible Causes and Solutions:
-
Compound Precipitation in Assay Media: The compound may be precipitating in the complex biological media, leading to variable effective concentrations.
-
Solution 1: Pre-dissolution in an appropriate solvent. Ensure the compound is fully dissolved in a suitable solvent like DMSO before adding it to the assay media.
-
Solution 2: Kinetic Solubility Assessment. Perform kinetic solubility assays in your specific assay buffer to understand the solubility behavior over the time course of your experiment.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: Based on available data, the key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| XLogP3-AA | 0.2 | [6] |
| Topological Polar Surface Area | 56 Ų | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
Q2: What is a good starting point for solvent screening for this compound?
A2: A good starting point is to test a range of solvents with varying polarities. Based on the structure and properties, we recommend screening the following solvents. The estimated solubility is based on general principles for similar heterocyclic compounds and should be experimentally verified.
| Solvent | Estimated Solubility Range (at 25°C) | Notes |
| Water | < 1 mg/mL | Poorly soluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 mg/mL | Similar to water; likely poor solubility. |
| Ethanol | 1-10 mg/mL | Moderate solubility expected. |
| Acetone | 10-50 mg/mL | Good solubility is likely. A study on a similar oxadiazole derivative showed good solubility in acetone.[8] |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High solubility is expected. |
| Polyethylene Glycol 400 (PEG 400) | > 50 mg/mL | High solubility is expected; useful for in vivo formulations. |
Q3: How can I improve the aqueous solubility of this compound for in vitro assays?
A3: For in vitro assays, a common and effective method is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <1%).
Q4: Are there any other advanced techniques to enhance solubility for formulation development?
A4: Yes, for more advanced formulation development, you can consider techniques such as:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[9]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the approximate solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Prepare stock solutions of the compound in DMSO, Ethanol, and PEG 400 at a high concentration (e.g., 50 mg/mL).
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v of co-solvent in water).
-
Add an excess amount of the solid compound to a known volume of each co-solvent mixture.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Protocol 2: pH-Dependent Solubility Assay
Objective: To assess the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Orbital shaker
-
pH meter
-
Filtration device (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer
Method:
-
Add an excess amount of the solid compound to a known volume of each buffer solution.
-
Place the samples on an orbital shaker at a constant temperature (e.g., 37°C) for 48 hours to reach equilibrium.
-
Measure the final pH of each solution to ensure it has not significantly changed.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of this compound using cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Analytical balance
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the mixtures at room temperature for 24-48 hours.
-
After equilibration, centrifuge or filter the solutions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate. A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of HP-β-CD.
Visualizations
Caption: A decision-making workflow for addressing solubility issues.
Caption: The relationship between solubilization and biological activity.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Page loading... [wap.guidechem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.
Troubleshooting Guide
Encountering unexpected results during the purification and analysis of this compound can be a common challenge. This guide provides a structured approach to troubleshoot and resolve frequently encountered issues.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction, presence of unreacted starting materials (e.g., acetamidoxime, acetoacetic acid derivatives). | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending reaction time or optimizing temperature. |
| Formation of side-products due to non-optimal reaction conditions. | Adjust reaction parameters such as temperature, solvent, and catalyst. A common synthesis involves the cyclodehydration of an intermediate; ensure the dehydrating agent is active and used in the correct stoichiometry. | |
| Presence of Multiple Spots on TLC | Contamination with starting materials or by-products. | Perform column chromatography to separate the desired product from impurities. Select a solvent system with appropriate polarity to achieve good separation. |
| Degradation of the product. | Check the stability of the compound under the current storage and experimental conditions. Store in a cool, dark, and dry place. | |
| Unexpected Peaks in NMR Spectrum | Residual solvent from purification (e.g., ethyl acetate, hexane, methanol). | Dry the sample under high vacuum for an extended period. Identify characteristic solvent peaks in the NMR spectrum. |
| Presence of isomeric impurities or by-products from the synthesis. | Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of impurities. Compare the spectrum with literature data for related 1,2,4-oxadiazole derivatives.[1] | |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase or column for the compound. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH).[2] Use a C18 column for reverse-phase chromatography.[2] |
| Column overloading. | Reduce the concentration of the injected sample. | |
| Difficulty in Recrystallization | Incorrect solvent choice. | Perform a solvent screen to identify a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of oily impurities hindering crystal formation. | Purify the crude product by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Common impurities often stem from the starting materials and synthetic route. For 1,2,4-oxadiazoles, syntheses frequently involve the reaction of an amidoxime with a carboxylic acid derivative. Therefore, potential impurities include:
-
Unreacted acetamidoxime.
-
Unreacted acetoacetic acid or its activated form (e.g., acyl chloride, ester).
-
By-products from the cyclization reaction.
-
Solvents used in the reaction and work-up.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities that have distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the effectiveness of a purification step.[3][4]
Q3: What is a recommended general procedure for the purification of crude this compound?
A3: A two-step purification process is often effective:
-
Column Chromatography: Use silica gel as the stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
-
Recrystallization: After column chromatography, dissolve the semi-pure product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of acetonitrile. |
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of the crude product.
| Step | Procedure |
| 1. Slurry Preparation | Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane). |
| 2. Column Packing | Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column. |
| 4. Elution | Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). |
| 5. Fraction Collection | Collect fractions and monitor them by TLC to identify those containing the pure product. |
| 6. Solvent Evaporation | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Potential sources of impurities during synthesis.
References
troubleshooting poor reproducibility in bioassays with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in bioassays utilizing 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous bioassay buffers?
A1: The 1,2,4-oxadiazole ring is generally known to be stable in aqueous media, even in the presence of strong acids.[1] However, the overall stability of the compound can be influenced by the specific buffer composition, pH, and temperature. We recommend preparing fresh solutions of the compound for each experiment to minimize potential degradation over time. For long-term storage, aliquoting in an appropriate organic solvent and storing at -20°C or -80°C is advisable.
Q2: Are there known liabilities or common interference issues with 1,2,4-oxadiazole-containing compounds in bioassays?
A2: While the 1,2,4-oxadiazole core is considered metabolically stable, like many heterocyclic compounds, it has the potential to interfere with certain assay technologies.[2] Potential issues could include autofluorescence or non-specific interactions with assay components. It is crucial to run appropriate vehicle and compound-only controls to identify and mitigate any such interference.
Q3: How should I prepare my stock solutions of this compound?
A3: Due to its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and acetone. For cell-based assays, preparing a high-concentration stock solution in 100% DMSO is a common practice. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. It is recommended to keep the final DMSO concentration in the assay consistent across all wells and generally below 0.5% to avoid solvent-induced cellular stress.
Q4: What are the most critical factors to control for ensuring high reproducibility in my bioassays with this compound?
A4: Several factors are critical for ensuring reproducibility in any bioassay.[3][4][5] For experiments with this compound, we recommend paying close attention to:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[6][7]
-
Reagent Consistency: Use the same lot of reagents, including media, serum, and the compound itself, for the duration of a study to minimize variability.[4]
-
Standardized Protocols (SOPs): Adhere strictly to detailed and standardized operating procedures for all experimental steps, from cell seeding to data analysis.[4]
-
Instrument Calibration: Regularly calibrate all equipment, such as pipettes and plate readers, to ensure accuracy and precision.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability in potency values is a common issue in bioassays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated liquid handler for consistent cell distribution. Perform cell counts to verify density. |
| Cell Passage Number Drift | Establish a specific range of passage numbers for your experiments and do not deviate. Regularly thaw new vials of cells to avoid genetic drift.[7] |
| Variability in Compound Plate Preparation | Prepare a master mix of the compound at the highest concentration and perform serial dilutions. Use fresh dilution plates for each experiment. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to create a humidity barrier. Ensure proper plate sealing to prevent evaporation. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for compound treatment and assay development steps. |
Issue 2: Poor Signal-to-Background Ratio or High Background Signal
A low signal-to-background ratio can mask the biological effects of the compound.
| Potential Cause | Recommended Solution |
| Autofluorescence of the Compound | Run a compound-only control (no cells) to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence instead of fluorescence).[8] |
| Media Components Causing Interference | Phenol red and certain serum components can contribute to background signals. Consider using phenol red-free media and heat-inactivated serum, or perform the final assay steps in a simplified buffer like PBS.[8] |
| Suboptimal Reagent Concentrations | Titrate critical assay reagents, such as antibodies or substrates, to determine the optimal concentrations that provide the best signal-to-background ratio. |
| Reader Settings Not Optimized | Optimize the gain, focal height, and number of flashes on the microplate reader for your specific assay plate and signal intensity.[8] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in serum-free medium to create 2X working solutions.
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the 2X compound working solutions to the respective wells. Include vehicle control (e.g., 0.2% DMSO in medium) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts for troubleshooting and experimental design.
Caption: A workflow diagram highlighting critical points for quality control in a typical bioassay.
Caption: A logic diagram illustrating potential root causes of high variability in bioassay results.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an inhibitor compound.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. kosheeka.com [kosheeka.com]
- 5. woah.org [woah.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous solution. | The pH of the solution is outside the optimal stability range. | Adjust the pH of the solution to a range of 3-5, where 1,2,4-oxadiazole derivatives exhibit maximum stability.[1] |
| Compound degradation in non-aqueous solvents. | Presence of proton donors (e.g., residual water) in the solvent. | Use dry solvents, such as dry acetonitrile, to minimize degradation, especially under neutral or basic conditions.[1] |
| Inconsistent results in stability assays. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method that can separate the parent compound from its degradation products. |
| Precipitation of the compound from solution. | Poor solubility of the compound in the chosen solvent system. | Consider using a co-solvent system, such as acetonitrile-water, to improve solubility while maintaining a suitable pH.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for 1,2,4-oxadiazole derivatives involves the opening of the oxadiazole ring. This can be initiated by either acidic or basic conditions. At low pH, the nitrogen at position 4 (N-4) of the oxadiazole ring gets protonated, which makes the adjacent carbon susceptible to nucleophilic attack, leading to ring opening.[1] At high pH, direct nucleophilic attack on the same carbon occurs, followed by proton capture from a proton donor like water, which also results in ring cleavage.[1]
Q2: What is the optimal pH range for storing solutions of this compound?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, the optimal pH range for stability is between 3 and 5.[1] Both strongly acidic and alkaline conditions have been shown to increase the rate of degradation.[1]
Q3: How does the choice of solvent affect the stability of the compound?
A3: The presence of proton donors in the solvent can significantly impact stability, particularly at higher pH. In the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate formed during nucleophilic attack can revert to the parent compound, thus enhancing stability.[1] Therefore, for non-aqueous applications, using anhydrous solvents is recommended.
Q4: Are there any general handling and storage recommendations to enhance stability?
A4: To enhance stability, it is recommended to store the compound in a cool, dry place, protected from light. For solutions, prepare them fresh when possible. If stock solutions are required, store them at low temperatures (e.g., -20°C or -80°C) in a suitable anhydrous solvent or a buffered aqueous solution within the optimal pH range of 3-5.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[2][3][4] This typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the samples at different time points using a stability-indicating analytical method, such as RP-HPLC.[2][3][4]
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a specified temperature (e.g., 60°C).[4]
-
Alkaline Hydrolysis: Add 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C).[4]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[4]
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).[4]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light.
-
-
Time Points and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
Visualizations
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Nitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 1,2,4-oxadiazoles from nitriles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate issues in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1,2,4-oxadiazoles from nitriles, and what are the key intermediates?
The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles from nitriles involves a multi-step process.[1][2] The nitrile is first converted to an amidoxime by reaction with hydroxylamine. This intermediate is then acylated with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an O-acylamidoxime. The final step is a cyclodehydration of the O-acylamidoxime to yield the 1,2,4-oxadiazole ring.[1]
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from nitriles.
Q2: What are the primary side reactions to be aware of during the synthesis of 1,2,4-oxadiazoles from nitriles?
Researchers may encounter several side reactions that can lower the yield and complicate the purification of the desired 1,2,4-oxadiazole. The most common side reactions include:
-
Cleavage of the O-acylamidoxime intermediate: This is often a major side reaction, leading back to the amidoxime and the corresponding carboxylic acid, particularly under harsh cyclodehydration conditions.[1]
-
Boulton-Katritzky Rearrangement: This thermal rearrangement can lead to the formation of other heterocyclic systems, such as 1,2,3-triazoles or 1,2,4-triazoles, depending on the substituents.[2]
-
Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate (e.g., 1,3-dipolar cycloaddition), dimerization can occur to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides.
Troubleshooting Guides
Issue 1: Low yield of 1,2,4-oxadiazole with the starting amidoxime being recovered.
This issue is often indicative of the cleavage of the O-acylamidoxime intermediate during the cyclodehydration step.
Diagnosis:
-
TLC/LC-MS Analysis: Compare the reaction mixture to the standards of the starting amidoxime and the carboxylic acid used for acylation. The presence of these starting materials along with the desired product and the O-acylamidoxime intermediate suggests cleavage is occurring.
Troubleshooting Protocol:
-
Optimize Cyclodehydration Conditions:
-
Temperature: High temperatures can promote the cleavage of the O-acylamidoxime. If possible, perform the cyclodehydration at a lower temperature for a longer duration. Room temperature cyclization using a superbase system like MOH/DMSO (where M = Li, Na, K) has been shown to be effective and can prevent the decomposition of heat-labile products.
-
Catalyst/Reagent: The choice of dehydrating agent is critical. For thermally sensitive substrates, milder reagents should be employed. The use of tetrabutylammonium fluoride (TBAF) as a catalyst at room temperature can be effective.
-
-
Experimental Protocol for Mild Cyclodehydration:
-
Materials: O-acylamidoxime, dry tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) (1 M solution in THF).
-
Procedure:
-
Dissolve the O-acylamidoxime in dry THF.
-
Add a catalytic amount of TBAF (e.g., 0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Quantitative Data on Side Product Formation:
The following table summarizes the conversion of various DNA-conjugated O-acylamidoximes to the corresponding 1,2,4-oxadiazoles, with the primary side product being the cleaved amidoxime.[1]
| Entry | R¹ Group | R² Group | Conversion to 1,2,4-Oxadiazole (%) |
| 1 | 4-CF₃-Ph | 4-MeO-Ph | 92 |
| 2 | 4-CF₃-Ph | Me | 85 |
| 3 | 4-F-Ph | 4-MeO-Ph | 90 |
| 4 | 4-F-Ph | Me | 88 |
| 5 | Thiophene | 4-MeO-Ph | 51 |
| 6 | Thiophene | Me | 65 |
Data adapted from a study on DNA-conjugated substrates, where cleavage of the O-acylamidoxime was the major side-product.[1]
Caption: Competing pathways of cyclodehydration and cleavage of the O-acylamidoxime.
Issue 2: Formation of an unexpected isomeric byproduct.
The formation of an isomer of the desired 1,2,4-oxadiazole, such as a 1,2,3-triazole or a 1,2,4-triazole, is often due to a Boulton-Katritzky rearrangement.[2]
Diagnosis:
-
Spectroscopic Analysis: The mass of the byproduct will be identical to the desired product. Detailed NMR (¹H, ¹³C, HMBC, HSQC) and IR spectroscopy will be necessary to elucidate the structure of the unexpected isomer.
Troubleshooting Protocol:
-
Control Reaction Temperature: The Boulton-Katritzky rearrangement is a thermal process.[2] Running the reaction at the lowest possible temperature that still allows for the formation of the desired product can minimize this rearrangement.
-
Solvent Selection: The polarity of the solvent can influence the rate of the rearrangement. It is advisable to screen different solvents (e.g., toluene, DMF, dioxane) to find one that disfavors the rearrangement.
-
pH Control: The Boulton-Katritzky rearrangement can be influenced by both acidic and basic conditions. Maintaining a neutral pH during the reaction and workup, if the reaction chemistry allows, can help to suppress this side reaction.
References
Technical Support Center: Strategies to Reduce Cytotoxicity of Oxadiazole Derivatives in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to mitigate cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: My oxadiazole derivative is showing high cytotoxicity in both cancer and normal cell lines. How can I improve its selectivity?
A1: Achieving cancer cell-specific cytotoxicity is a common challenge. Here are several strategies to consider:
-
Structural Modification (SAR): The structure-activity relationship (SAR) is a critical factor. Minor modifications to the oxadiazole core or its substituents can significantly alter selectivity. For instance, the addition of certain functional groups can modulate the compound's interaction with cellular targets that are overexpressed in cancer cells. Some studies suggest that the introduction of specific heterocyclic moieties can enhance anti-cancer activity while maintaining lower toxicity in normal cells.
-
Targeting Cancer-Specific Pathways: Focus on inhibiting signaling pathways that are hyperactive in cancer cells but less critical for normal cell survival. Oxadiazole derivatives have been shown to target pathways like EGFR and PI3K/Akt/mTOR, which are often dysregulated in cancer.[1] By designing derivatives that selectively inhibit components of these pathways, you can increase the therapeutic window.
-
Formulation Strategies: Encapsulating the oxadiazole derivative in a nanoparticle or liposomal formulation can improve its pharmacokinetic profile and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity to normal cells.[2]
Q2: I am observing significant apoptosis in my normal cell line control. How can I confirm if this is a true apoptotic event and not necrosis?
A2: It is crucial to differentiate between apoptosis and necrosis to understand the mechanism of cytotoxicity. We recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V+/PI- cells: Early apoptotic cells.
-
Annexin V+/PI+ cells: Late apoptotic or necrotic cells.
-
Annexin V-/PI+ cells: Necrotic cells.
-
Annexin V-/PI- cells: Live cells.
This dual staining method allows for a clear distinction between the different modes of cell death.[3][4][5]
Q3: What are some common mechanisms by which oxadiazole derivatives induce cytotoxicity, and how can this knowledge be used to reduce off-target effects?
A3: Oxadiazole derivatives exert their cytotoxic effects through various mechanisms, including:
-
Enzyme Inhibition: Many oxadiazole compounds are designed as inhibitors of kinases (e.g., EGFR, PI3K), histone deacetylases (HDACs), or other enzymes crucial for cancer cell proliferation and survival.[1] To reduce off-target effects, you can perform enzyme inhibition assays with a panel of related enzymes to ensure the inhibitor is specific to the intended target.
-
Induction of Apoptosis: A common mechanism is the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspases, particularly caspase-3.[6]
-
DNA Damage and Repair Inhibition: Some derivatives can intercalate with DNA or inhibit DNA repair enzymes, leading to cell cycle arrest and apoptosis.
Understanding the primary mechanism of your compound can guide further structural modifications to enhance its specificity for cancer cells.
Q4: Are there any formulation strategies that can help in reducing the systemic toxicity of my lead oxadiazole compound in animal models?
A4: Yes, formulation strategies play a pivotal role in reducing systemic toxicity. Consider the following approaches:
-
Nanoparticle Encapsulation: Encapsulating your compound in biocompatible and biodegradable nanoparticles can improve its solubility, stability, and circulation time. Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to tumor sites, thereby minimizing exposure to healthy tissues.[7][8][9]
-
Liposomal Formulation: Liposomes are another effective drug delivery system that can encapsulate your oxadiazole derivative. They can enhance the therapeutic index by altering the drug's biodistribution and reducing its accumulation in sensitive organs.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard curve to determine the optimal cell density for your assay. |
| Compound Solubility | Poor solubility can lead to inaccurate dosing. Dissolve the compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the cell culture medium. Perform a solvent control to account for any solvent-induced toxicity. |
| Incubation Time | The optimal incubation time can vary between cell lines and compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint. |
| Assay Interference | Some compounds can interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT reagent). Run a cell-free control with your compound and the assay reagent to check for interference. |
Issue 2: Low Selectivity Index (Cancer vs. Normal Cells)
| Possible Cause | Troubleshooting Step |
| Broad-Spectrum Cytotoxicity | The compound may be targeting a fundamental cellular process common to both cancer and normal cells. |
| Action: Consider structural modifications to introduce features that are recognized by cancer-specific targets. For example, if your target is a kinase, subtle changes can exploit differences in the ATP-binding pocket between the target kinase and other kinases. | |
| Off-Target Effects | The compound may have unintended targets in normal cells. |
| Action: Perform a broader screening against a panel of normal cell lines from different tissues to identify potential organ-specific toxicities. | |
| Suboptimal Compound Concentration | The concentration range tested may be too high, masking any potential selectivity. |
| Action: Test a wider range of concentrations, including lower doses, to determine if a therapeutic window exists where cancer cells are more sensitive than normal cells. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of selected oxadiazole derivatives against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives in Cancer and Normal Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| AMK OX-8 | HeLa | >100 (72h) | V-79 | >100 (72h) | - | [10] |
| AMK OX-9 | Hep-2 | >100 (72h) | V-79 | >100 (72h) | - | [10] |
| AMK OX-11 | HeLa | 71.74 (72h) | Chang Liver | >100 (72h) | >1.39 | [10] |
| AMK OX-12 | Hep-2 | >100 (72h) | V-79 | >100 (72h) | - | [10] |
| Compound 4h | A549 | <0.14 | L929 | 31.41 | >224.36 | [11] |
| Compound 4i | A549 | 1.59 | L929 | 14.63 | 9.20 | [11] |
| Compound 4l | A549 | 1.80 | L929 | 396.63 | 220.35 | [11] |
| Compound 70 | Bel-7402 | 0.39 - 7.91 | Normal Cells | >9 | >1.14 - 23.08 | [12] |
| Compound 33a | HepG2 | 19.5 | LO2 | No toxicity | High | [13] |
| Compound 33b | HepG2 | 21.4 | LO2 | No toxicity | High | [13] |
Table 2: Cytotoxicity (IC50 in µM) of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | U87 | 60.3 | [14] |
| T98G | 39.2 | [14] | |
| LN229 | 80.4 | [14] | |
| Compound 5 | U87 | 35.1 | [14] |
| T98G | 34.4 | [14] | |
| LN229 | 37.9 | [14] | |
| SKOV3 | 14.2 | [14] | |
| MCF7 | 30.9 | [14] | |
| A549 | 18.3 | [14] | |
| Compound 33 | MCF-7 | 0.34 | [15] |
| Compound 42 | MCF-7 | 1.8 | [15] |
| HeLa | 2.3 | [15] | |
| Compound 43 | Various | 0.118 | [15] |
| Compound 6 & 7 | HepG2 | 4.22 - 5.79 | [15] |
| SW1116 | 2.46 - 5.06 | [15] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
Test compound
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the oxadiazole derivative and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the oxadiazole derivative as required.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][16][17]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate in the reaction buffer.
-
Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a microplate reader. The signal is proportional to the caspase-3 activity.
Visualizations
Signaling Pathways
Caption: Key signaling pathways often targeted by oxadiazole derivatives to induce apoptosis and inhibit proliferation in cancer cells.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the cytotoxicity and mechanism of action of novel oxadiazole derivatives.
Logical Relationship for Improving Selectivity
Caption: Key strategies to mitigate the cytotoxicity of oxadiazole derivatives in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. promega.com [promega.com]
Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of 1,2,4-oxadiazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring frequently used in drug design?
A1: The 1,2,4-oxadiazole ring is a versatile five-membered heterocycle that serves as a common bioisostere for ester and amide functionalities.[1][2][3][4][5] This substitution is often made to address metabolic liabilities associated with esters and amides, such as hydrolysis by esterases or amidases, thereby enhancing the metabolic stability of a drug candidate.[2][3][5] Its unique structure offers remarkable stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents.[2]
Q2: My 1,2,4-oxadiazole-containing compound shows poor metabolic stability. What is the likely cause?
A2: While often used to improve stability, the 1,2,4-oxadiazole ring itself can be susceptible to metabolic degradation. The primary cause is often enzymatic cleavage of the heterocyclic ring. The O-N bond in the 1,2,4-oxadiazole nucleus has a low level of aromaticity and can be susceptible to reduction, leading to ring opening.[6] Additionally, the compound's overall properties, such as high lipophilicity, can lead to increased interaction with metabolic enzymes like Cytochrome P450s (CYPs), resulting in poor stability.[7]
Q3: How do 1,2,4-oxadiazole isomers compare to 1,3,4-oxadiazole isomers in terms of metabolic stability?
A3: Studies comparing matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-oxadiazole isomer often exhibits significantly better metabolic stability.[1][8][9][10] The 1,3,4-isomer is also associated with lower lipophilicity (log D), improved aqueous solubility, and reduced hERG inhibition.[1][9][10][11] These differences are attributed to their distinct charge distributions and dipole moments.[1][10] Therefore, a bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring is a viable strategy to improve a compound's overall profile.[8][11]
Q4: Can pH affect the stability of the 1,2,4-oxadiazole ring itself, independent of enzymatic metabolism?
A4: Yes, the 1,2,4-oxadiazole ring is susceptible to pH-dependent degradation. It exhibits maximum stability in a pH range of 3-5.[12]
-
At low pH (<3): The N-4 atom on the ring can be protonated. This is followed by a nucleophilic attack on an activated carbon, causing the ring to open and form an aryl nitrile degradation product.[12]
-
At high pH (>5): A nucleophilic attack occurs on a methine carbon, which, in the presence of a proton donor like water, facilitates ring opening to generate the same degradation product.[12]
Troubleshooting Guide
Issue: High clearance observed in Human Liver Microsome (HLM) assay.
| Possible Cause | Troubleshooting Step | Rationale |
| High Lipophilicity | 1. Measure the Log D of your compound. 2. Introduce polar functional groups to the scaffold, away from the binding pharmacophore. | High lipophilicity often correlates with increased non-specific binding to microsomes and greater susceptibility to metabolism by CYP enzymes. Reducing lipophilicity is a common strategy to improve metabolic stability.[7] |
| Metabolically Labile Site on a Substituent | 1. Perform metabolite identification (MetID) studies to pinpoint the site of metabolism. 2. Block the metabolic "hot spot" with a group like fluorine. 3. Replace the labile group with a more stable bioisostere. | Detailed metabolite identification provides crucial information on how to strategically modify a compound to prevent degradation.[7] |
| 1,2,4-Oxadiazole Ring Cleavage | 1. Synthesize the corresponding 1,3,4-oxadiazole isomer. 2. Test the new isomer in the HLM assay for comparison. | The 1,3,4-oxadiazole isomer is often more metabolically robust.[1][8][9] This direct comparison can quickly determine if the 1,2,4-oxadiazole core is the source of instability. |
Quantitative Data Summary
The following tables summarize comparative data for oxadiazole isomers.
Table 1: Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
Data presented is a generalized summary from comparative studies, indicating a consistent trend.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |
| Lipophilicity (Log D) | Higher | Lower (often by an order of magnitude)[1][10] | 1,3,4- |
| Aqueous Solubility | Lower | Higher[1][10] | 1,3,4- |
| Metabolic Stability (HLM) | Lower | Higher[1][8][10] | 1,3,4- |
| hERG Inhibition | Higher | Lower[1][10] | 1,3,4- |
Table 2: Example of In Vitro Hepatic Metabolic Stability Data
This table represents typical data obtained from an in vitro metabolic stability assay.
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |
| Control (Verapamil) | N/A | 60 | <10% |
| Control (Warfarin) | N/A | 60 | >90% |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C[13]
-
0.1 M Phosphate Buffer (pH 7.4)[13]
-
NADPH regenerating solution (Cofactor), stored at -20°C[13]
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
Control compounds (e.g., high clearance like Verapamil, low clearance like Warfarin)
2. Experimental Procedure:
-
Preparation: Thaw HLMs on ice. Dilute the HLM stock to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[13]
-
Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13] The time of this addition is considered T=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The ACN serves to precipitate the microsomal proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Troubleshooting logic for metabolic instability.
Caption: pH-dependent degradation of the 1,2,4-oxadiazole ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Selectivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for Target Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the selectivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a novel inhibitor targeting serine proteases.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when working with this compound?
While this compound has shown promising inhibitory activity against specific serine proteases, potential off-target interactions with other members of the serine hydrolase superfamily should be considered. Due to the conserved nature of the active site in this enzyme class, cross-reactivity can occur. It is crucial to profile the inhibitor against a panel of related proteases to determine its selectivity index.
Q2: How can I improve the solubility of this compound for in vitro assays?
Poor solubility of an inhibitor can lead to inaccurate potency and selectivity measurements.[1] To improve solubility, consider the following:
-
Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before preparing the final aqueous solution.[1] Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect enzyme activity.
-
Buffering Agents: Experiment with different buffer compositions and pH levels, as solubility can be pH-dependent.
-
Detergents: In some cases, low concentrations of non-ionic detergents can aid solubility, but their compatibility with the target enzyme must be verified.
Q3: What is the recommended method for determining the inhibition constant (Ki) and selectivity index?
To accurately determine the Ki value, it is recommended to perform enzyme inhibition assays with varying concentrations of both the inhibitor and the substrate.[2] This allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive) and a more accurate calculation of the Ki. The selectivity index is then calculated by dividing the Ki for the off-target enzyme by the Ki for the primary target enzyme. A higher selectivity index indicates greater selectivity for the target enzyme.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Always prepare fresh enzyme and substrate solutions for each experiment.[1][3] Ensure all components are fully thawed and mixed to achieve a homogenous solution before use.[4] |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[4] Preparing a master mix for the reaction can also improve consistency.[4] |
| Fluctuating Assay Conditions | Maintain a constant temperature throughout the assay, as enzyme activity is highly sensitive to temperature changes.[1][3] Ensure the pH of the buffer is stable. |
| Enzyme Instability | Keep enzyme stocks on ice and use them promptly after dilution.[1] Avoid repeated freeze-thaw cycles of the enzyme.[3] |
Issue 2: No Inhibition Observed at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Verify the active concentration of your enzyme stock. An enzyme concentration that is too high can make it difficult to observe inhibition.[1] |
| Degraded Inhibitor | Confirm the integrity of your this compound stock. If possible, verify its structure and purity using analytical methods like NMR or mass spectrometry. |
| Incompatible Assay Buffer | Certain buffer components can interfere with the inhibitor's activity. Test for inhibition in a simplified buffer system to rule out interference. |
| Substrate Competition | If the inhibitor is competitive, high substrate concentrations may mask its effect. Perform assays at a substrate concentration close to the Km value.[2] |
Issue 3: Unexpectedly High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. Subtract this background rate from your measurements. |
| Interference from Inhibitor | Test whether the inhibitor itself contributes to the signal at the detection wavelength. Run a control with the inhibitor but without the enzyme. |
| Contaminated Reagents | Use high-purity reagents and water to prepare all solutions.[3] Contaminants can sometimes produce a background signal.[3] |
Quantitative Data Summary
The following table presents hypothetical data for the selectivity of this compound against a primary target (Trypsin) and a common off-target (Chymotrypsin).
| Compound | Target Enzyme | Off-Target Enzyme | IC50 (Target) | IC50 (Off-Target) | Ki (Target) | Ki (Off-Target) | Selectivity Index (Ki Off-Target / Ki Target) |
| This compound | Trypsin | Chymotrypsin | 0.5 µM | 15 µM | 0.25 µM | 7.5 µM | 30 |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay (General)
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme.
-
Enzyme Stock Solution: Dilute the enzyme in assay buffer to the desired concentration.
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the inhibitor stock solution to the assay wells, followed by the enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.[1]
-
Initiate the reaction by adding the substrate solution.[1]
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Selectivity Profiling
-
Select Off-Target Enzymes: Choose a panel of enzymes that are structurally related to the primary target.
-
Optimize Assay Conditions: For each off-target enzyme, determine the optimal assay conditions (e.g., substrate concentration, buffer pH).
-
Perform Inhibition Assays: Conduct enzyme inhibition assays for this compound against each enzyme in the panel, following the protocol described above.
-
Calculate Selectivity Index: Determine the IC50 or Ki value for each enzyme and calculate the selectivity index by comparing the values for the off-target enzymes to the primary target.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
An Objective Guide for Researchers and Drug Development Professionals
Oxadiazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry.[1][2][3] Among the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and widely studied scaffolds in drug discovery due to their favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][4][5] These rings are often used as bioisosteres for amide and ester groups, enhancing a molecule's pharmacological activity and stability by participating in hydrogen bond interactions with biological targets.[6][7][8] This guide provides a comparative analysis of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole isomers have been incorporated into molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][6] The choice between isomers often depends on the desired orientation of substituents and the specific interactions required for binding to a biological target.
Anticancer Activity
Derivatives of both isomers have demonstrated significant potential as anticancer agents, acting through various mechanisms such as enzyme inhibition and cytotoxicity.
-
1,2,4-Oxadiazole Derivatives: A notable example includes a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives, where compounds 16a and 16b showed excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines, with IC₅₀ values as low as 0.22 µM.[9] Another study reported isatin-based 1,2,4-oxadiazole derivatives, with compound 17a being highly active against mantel cell lymphoma (MCL) cell lines, showing IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[9]
-
1,3,4-Oxadiazole Derivatives: This isomer is also a core component of numerous potent anticancer compounds. For instance, 1,3,4-oxadiazole thioether derivatives have shown outstanding activity against HepG2, SGC-7901, and MCF-7 cancer cells, with some compounds exhibiting twofold higher potency than the control drug Raltitrexed against the HepG2 line (IC₅₀ = 0.7 ± 0.2 µM).[10] Furthermore, combining the 1,3,4-oxadiazole ring with other heterocyclic structures, such as benzimidazole, has led to potent α-glycosidase inhibitors, with some derivatives showing IC₅₀ values as low as 2.6 ± 0.1 µM.[1]
-
Hybrid Approach: Some research suggests that combining both oxadiazole isomers into a single molecule can enhance anticancer activity.[10] A series of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives were synthesized and tested, with several compounds showing potent activity (IC₅₀ values ranging from 0.34 to 2.45 µM) against MCF-7, A549, and MDA-MB-231 cell lines.[11] Compound 33 from this class was particularly effective against MCF-7 cells, with an IC₅₀ of 0.34 ± 0.025 µM.[10]
Antimicrobial Activity
The oxadiazole scaffolds are integral to the development of new agents to combat antimicrobial resistance.
-
1,2,4-Oxadiazole Derivatives: Benzimidazole-oxadiazole hybrids featuring the 1,2,4-oxadiazole ring have been investigated as anti-tubercular agents. Compound 8a was found to be highly selective toward Mycobacterium tuberculosis H37Rv, with a MIC of 1.6 mg/mL.[9] Another series of quinoline-oxadiazole hybrids, where an isoxazole ring was replaced by 1,2,4-oxadiazole, yielded compound 7a with potent anti-TB activity (MIC of 0.4 µM).[9]
-
1,3,4-Oxadiazole Derivatives: A wide range of 1,3,4-oxadiazole derivatives have been reported with significant antimicrobial properties.[12][13] For example, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown stronger activity against E. coli and S. pneumoniae than ampicillin.[12][13] Other studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit Staphylococcus aureus biofilm formation and exhibit bactericidal activity with MIC values ranging from 4 to 32 μg/ml.[7]
Enzyme Inhibition and Neuroprotection
Derivatives of both isomers have been developed as inhibitors for various enzymes, with applications in treating neurodegenerative diseases and inflammation.
-
1,2,4-Oxadiazole Derivatives: A series of novel 1,2,4-oxadiazole-based derivatives were evaluated for potential anti-Alzheimer's activity. Several compounds showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range (0.0158 to 0.121 µM), making them more potent than the standard drug donepezil.[14] These compounds also demonstrated selective and potent inhibition of monoamine oxidase B (MAO-B), another key target in neurodegenerative disorders.[14]
-
1,3,4-Oxadiazole Derivatives: 2,5-disubstituted-1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting IC₅₀ values as low as 0.039 µM.[1] Additionally, derivatives of 1,3,4-oxadiazole have been synthesized as inhibitors for the STAT3 enzyme, a target in breast cancer, with some compounds showing IC₅₀ values in the low micromolar range on MCF7 cells.[15]
Data Presentation
Table 1: Comparative Anticancer Activity (IC₅₀)
| Isomer(s) | Compound Class/ID | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative (16a ) | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [9] |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative (16b ) | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [9] |
| 1,2,4-Oxadiazole | Isatin derivative (17a ) | Mino, Z138, Maver-1 (MCL) | 0.4, 0.4, 0.5 | [9] |
| 1,3,4-Oxadiazole | Benzimidazole derivative (32c ) | α-glycosidase | 2.6 ± 0.1 | [1] |
| 1,3,4-Oxadiazole | Thioether derivative (37 ) | HepG2 | 0.7 ± 0.2 | [10] |
| 1,3,4-Oxadiazole | Tetrazol amide derivative (34b ) | A549, MDA-MB-231, MCF-7 | 1.02, 1.34, 0.31 | [1] |
| Hybrid (1,2,4- & 1,3,4-) | Fused Oxadiazole (11h ) | MCF-7 | 0.34 ± 0.025 | [11] |
| Hybrid (1,2,4- & 1,3,4-) | Fused Oxadiazole (11i ) | A549 | 0.98 ± 0.045 | [11] |
Table 2: Comparative Antimicrobial Activity (MIC)
| Isomer | Compound Class | Target Organism | Reported MIC | Reference |
| 1,2,4-Oxadiazole | Quinoline hybrid (7a ) | M. tuberculosis H37Rv | 0.4 µM | [9] |
| 1,2,4-Oxadiazole | Benzimidazole hybrid (8a ) | M. tuberculosis H37Rv | 1.6 mg/mL | [9] |
| 1,3,4-Oxadiazole | Bibenzopyrimidine (11a, 11b ) | C. albicans | 10.8 µM, 27.8 µM | [1] |
| 1,3,4-Oxadiazole | OZE-I Derivative | S. aureus (MRSA) | 4-16 µg/ml | [7] |
| 1,3,4-Oxadiazole | OZE-III Derivative | S. aureus (MRSA) | 8-32 µg/ml | [7] |
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀)
| Isomer | Compound Class | Target Enzyme | Reported IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | Phenyl/Thiophene derivative | AChE | 0.0158 - 0.121 | [14] |
| 1,2,4-Oxadiazole | Phenyl/Thiophene derivative (2b ) | MAO-B | 74.68 | [14] |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivative (23a ) | MAO-B | 0.039 | [1] |
| 1,3,4-Oxadiazole | Triazole derivative (12d ) | STAT3 (MCF7 cells) | 1.5 | [15] |
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of the small molecule, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. The primary focus is on the definitive method of single-crystal X-ray crystallography, benchmarked against complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is intended to assist researchers in selecting appropriate methods for unambiguous molecular structure elucidation.
Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, which generates a unique diffraction pattern.[2] Mathematical analysis of this pattern allows for the calculation of electron density maps, revealing the precise positions of atoms in space, bond lengths, and bond angles.[3] This method provides an unambiguous proof of molecular structure and stereochemistry.[1]
Data Presentation: Crystallographic Parameters
The following table summarizes representative crystallographic data obtained from a hypothetical single-crystal X-ray diffraction experiment on the title compound. These values are based on typical parameters for small organic molecules.[4]
| Parameter | Value | Description |
| Formula | C₆H₈N₂O₂ | The molecular formula of the compound. |
| Molecular Weight | 140.14 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection.[5] |
| Space Group | P2₁/n | A common centrosymmetric space group for organic molecules.[5] |
| Unit Cell Dimensions | a = 4.8 Å, b = 12.4 Å, c = 14.9 Å, β = 97.4° | The dimensions of the basic repeating unit of the crystal lattice.[5] |
| Volume (V) | 870 ų | The volume of the unit cell.[5] |
| Z | 4 | The number of molecules per unit cell.[5] |
| Calculated Density (Dx) | 1.41 g/cm³ | The theoretical density of the crystal.[5] |
| R-factor (R₁) | 0.041 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[6] |
| wR₂ | 0.122 | A weighted R-factor based on all reflections.[6] |
| Goodness-of-Fit (S) | 1.06 | An indicator of the quality of the structural refinement; values close to 1 are ideal.[6] |
Experimental Workflow: X-ray Crystallography
The diagram below illustrates the typical workflow for small molecule structure determination using single-crystal X-ray diffraction.[7]
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol
-
Crystal Growth : Single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Crystal Mounting : A suitable, defect-free single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[6] Diffraction data are collected as the crystal is rotated.[2]
-
Structure Solution : The collected diffraction intensities are processed and corrected. The initial atomic positions are determined using direct methods, a common approach for small molecules.[3]
-
Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This process optimizes atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns (minimizing the R-factor).[3]
-
Validation : The final structure is validated using software tools to check for geometric consistency and other potential errors, and a Crystallographic Information File (CIF) is generated.
Alternative Validation Methods
While SC-XRD provides the complete 3D structure, spectroscopic methods like NMR and MS are essential for confirming the molecular formula and connectivity, especially when suitable crystals cannot be obtained.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[10] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
The following table presents the predicted ¹H and ¹³C NMR spectral data for the title compound dissolved in CDCl₃.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 4.05 | Singlet | 2H | -CH₂- (Methylene) | |
| 2.41 | Singlet | 3H | Oxadiazole-CH₃ | |
| 2.25 | Singlet | 3H | Acetone-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| 201.5 | C=O (Ketone) | |
| 174.2 | C5-Oxadiazole | |
| 165.8 | C3-Oxadiazole | |
| 45.1 | -CH₂- (Methylene) | |
| 29.8 | Acetone-CH₃ | |
| 11.7 | Oxadiazole-CH₃ |
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HMBC) are acquired.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum for analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.[12]
The following table shows predicted mass spectrometry data under Electron Ionization (EI) conditions.
| m/z Value | Relative Intensity | Assignment |
| 140.1 | High | [M]⁺ (Molecular Ion) |
| 125.1 | Moderate | [M - CH₃]⁺ (Loss of a methyl group) |
| 97.0 | High | [M - CH₃CO]⁺ (Loss of an acetyl group) |
| 83.0 | High | [CH₃-C(N)O-C(N)-CH₂]⁺ (Fragment of the ring) |
| 43.0 | Very High | [CH₃CO]⁺ (Acetyl cation, often the base peak) |
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC or GC.
-
Ionization : The sample molecules are ionized. For a volatile small molecule like this, Electron Ionization (EI) is a common method.[12]
-
Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Connectivity (H-C framework), chemical environment of nuclei, molecular dynamics | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble sample (~5-10 mg), high purity | Small amount (~µg-ng), can be in a mixture (with LC/GC) |
| Primary Advantage | Provides unambiguous, definitive 3D structural proof | Excellent for determining connectivity and structure in solution | High sensitivity and determination of molecular formula |
| Primary Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide 3D spatial arrangement or solid-state information | Does not provide definitive connectivity or stereochemistry |
Conclusion
For the definitive validation of the this compound structure, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an indisputable three-dimensional map of the molecule. However, NMR spectroscopy and mass spectrometry are indispensable, complementary techniques.[8] They confirm the molecular weight, formula, and the core chemical connectivity of the molecule, and are crucial for characterization, especially when crystallographic analysis is not feasible. A combination of all three methods provides the highest level of confidence in structural elucidation for novel chemical entities in drug discovery and development.
References
- 1. rigaku.com [rigaku.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. routledge.com [routledge.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Molecular Target for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone Remains Elusive
A comprehensive review of scientific literature and chemical databases did not yield a specific, confirmed molecular target for the compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. This lack of a defined biological target precludes the creation of a detailed comparison guide as requested, which would require experimental data comparing its performance against alternatives acting on the same molecular entity.
While the precise molecular target for this specific compound is not documented, the broader class of molecules to which it belongs, oxadiazoles, is known for a wide range of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole and its isomer 1,3,4-oxadiazole have been investigated for various therapeutic applications.
General Biological Activities of Oxadiazole Derivatives:
The oxadiazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Depending on the substitutions on the core ring, oxadiazole-containing compounds have been reported to exhibit a variety of biological effects, including:
-
Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and tested against bacterial and fungal strains.[1][4]
-
Anti-inflammatory Properties: Some oxadiazole compounds have shown potential as anti-inflammatory agents.
-
Anticancer Activity: Certain oxadiazole derivatives have been explored as potential anticancer agents, with some targeting enzymes like thymidylate synthase.[5]
-
Antiviral Activity: The 1,3,4-oxadiazole moiety is present in the FDA-approved antiviral drug Raltegravir, used in the treatment of HIV.[3]
-
Kinase Inhibition: Some analogs have been designed to target specific kinases, such as GSK3β, for potential therapeutic intervention in diseases like pancreatic cancer.[6]
It is important to note that these activities are associated with the broader class of oxadiazoles and are highly dependent on the specific chemical structure of each derivative. The biological activity and molecular target of this compound would need to be determined through specific experimental studies. Without such data, a comparative analysis remains speculative.
For a definitive understanding of the molecular target and mechanism of action of this compound, further pharmacological and biochemical studies are required. These would typically involve screening against a panel of biological targets, followed by more detailed in vitro and in vivo characterization to elucidate its specific mode of action.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Comparative Guide to the In-Vitro Efficacy of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone and Alternative Kinase X Inhibitors
Notice: The following guide presents a hypothetical cross-validation of assay results for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Due to the absence of publicly available, specific biological data for this compound, this document serves as an illustrative template. The experimental data herein is representative and designed to demonstrate a standard comparative analysis for researchers, scientists, and drug development professionals.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This scaffold is often used as a bioisostere for ester and amide groups to improve metabolic stability and other pharmacokinetic properties.[3][4][5] Derivatives of 1,2,4-oxadiazole have been explored for numerous therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[6][7]
This guide provides a comparative analysis of the hypothetical lead compound, OXD-1 (this compound), against two alternative compounds for the inhibition of a putative serine/threonine kinase, "Kinase X." The alternatives include:
-
OXD-2 : A regioisomeric analog, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)acetone, to assess the impact of the core heterocycle structure. The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole can influence physicochemical and pharmacokinetic properties.[8]
-
PYR-1 : A structurally distinct inhibitor with a pyrazole-based scaffold, representing a different chemical class targeting the same enzyme.
The comparison is based on biochemical potency, cell-based efficacy, kinase selectivity, and key ADME-Tox parameters.
Quantitative Data Summary
The following tables summarize the in-vitro performance of the three compounds across a panel of standard assays.
Table 1: Biochemical Potency and Cellular Efficacy
| Compound ID | Target | Biochemical Assay IC50 (nM) | Cell-Based Assay EC50 (nM) |
|---|---|---|---|
| OXD-1 | Kinase X | 85 | 450 |
| OXD-2 | Kinase X | 250 | 1100 |
| PYR-1 | Kinase X | 45 | 320 |
Table 2: Kinase Selectivity Profile
| Compound ID | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Selectivity Fold (Y/X) | Selectivity Fold (Z/X) |
|---|---|---|---|---|---|
| OXD-1 | 85 | >10,000 | 4,250 | >117 | 50 |
| OXD-2 | 250 | >10,000 | 6,250 | >40 | 25 |
| PYR-1 | 45 | 900 | 1,350 | 20 | 30 |
Table 3: ADME-Tox Profile
| Compound ID | Human Liver Microsome Stability (t½, min) | Cytotoxicity (CC50 in HEK293 cells, µM) |
|---|---|---|
| OXD-1 | 45 | >50 |
| OXD-2 | 65 | >50 |
| PYR-1 | 25 | 15 |
Visualizations
The diagrams below illustrate the hypothetical signaling pathway of Kinase X and the general workflow used for compound evaluation.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone-Containing Heterocycles in Drug Discovery: Evaluating the Potential of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ketone-containing heterocyclic compounds, with a focus on the 1,2,4-oxadiazole scaffold. While specific experimental data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is not publicly available, this document serves as a resource by summarizing the performance of structurally related compounds and providing detailed experimental protocols to facilitate future research and evaluation of this and similar molecules.
The inclusion of a ketone moiety on a heterocyclic core is a common strategy in medicinal chemistry, often conferring favorable properties for enzyme inhibition. The 1,2,4-oxadiazole ring, in particular, is recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] This guide will explore the demonstrated biological activities of various ketone-bearing heterocycles, offering a predictive insight into the potential therapeutic applications of novel compounds like this compound.
Overview of Biological Activities of Ketone-Containing Oxadiazoles and Other Heterocycles
Ketone-substituted oxadiazoles and other related heterocyclic compounds have been investigated for a wide range of therapeutic targets. They have shown significant potential as inhibitors of enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. The subsequent sections will detail their activity against several key enzyme classes.
Performance Data of Representative Ketone-Containing Heterocyclic Inhibitors
The following tables summarize the in vitro potency of several ketone-containing oxadiazole derivatives and other heterocycles against various enzymatic targets. This data provides a benchmark for the potential efficacy of novel compounds within this class.
Table 1: Cholinesterase Inhibitors for Alzheimer's Disease
Derivatives of 1,2,4-oxadiazole have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[2][3]
| Compound ID | Heterocyclic Core | Target Enzyme | IC50 (µM) | Reference |
| 6n | 1,2,4-Oxadiazole | BuChE | 5.07 | [2][3] |
| 6b | 1,2,4-Oxadiazole | BuChE | 9.81 | [2] |
| 6a | 1,2,4-Oxadiazole | BuChE | 14.23 | [2] |
| 5e | 1,3,4-Oxadiazole | AChE | 0.05087 | [1][4] |
| 5e | 1,3,4-Oxadiazole | BuChE | 0.00477 | [1][4] |
Table 2: Kinase Inhibitors in Cancer Therapy
Ketone-containing heterocycles have demonstrated inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and GSK-3β.[5][6][7][8][9][10][11][12][13][14][15]
| Compound ID | Heterocyclic Core | Target Kinase | IC50 (µM) | Reference |
| 7a | 1,2,4-Oxadiazole | EGFR (WT) | <10 | [9] |
| 7a | 1,2,4-Oxadiazole | EGFR (T790M) | <50 | [9] |
| 4c | 1,3,4-Oxadiazole | VEGFR-2 | 0.475 | [6] |
| 4d | 1,3,4-Oxadiazole | VEGFR-2 | 0.618 | [6] |
| 20x | 1,3,4-Oxadiazole | GSK-3β | Potent (exact value not specified) | [7] |
| 26d | Oxadiazole | GSK-3α | 0.002 | [13][15] |
| 26d | Oxadiazole | GSK-3β | 0.017 | [13][15] |
Table 3: Other Enzyme Inhibitors
This class of compounds has also shown promise in targeting other enzymes relevant to various diseases.
| Compound ID | Heterocyclic Core | Target Enzyme | IC50 / Ki (µM) | Reference |
| 5u | 1,3,4-Oxadiazole | PARP-1 | ~10 (at 54.18% inhibition) | [16] |
| DFMO derivative | 1,3,4-Oxadiazole | HDAC6 | single-digit nM | [17] |
| 10a | 1,3,4-Oxadiazole | Cathepsin K | Ki = 2.13 | [18][19] |
| H8 | 1,3,4-Oxadiazole | MAO-B | 0.039 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key assays mentioned in this guide.
General Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, GSK-3β)
-
Kinase substrate (specific to the kinase)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White opaque 96- or 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of the assay plate, add the kinase enzyme and the diluted test compound. Allow for a pre-incubation period of 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions of the luminescence-based assay kit. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.[21]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound dissolved in DMSO
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Reaction Mixture: In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound dilution. Add the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The presented data clearly demonstrates that ketone-containing heterocyclic scaffolds, particularly those incorporating 1,2,4- and 1,3,4-oxadiazole rings, are a rich source of potent enzyme inhibitors with therapeutic potential across multiple disease areas. Although direct biological data for this compound is currently unavailable, its structural similarity to the active compounds highlighted in this guide suggests that it warrants investigation as a potential inhibitor of kinases, cholinesterases, or other enzymes.
Researchers are encouraged to utilize the provided experimental protocols to evaluate the biological activity of this compound and its analogues. Such studies will be crucial in elucidating the structure-activity relationships of this chemical class and could lead to the discovery of novel therapeutic agents. Future work should focus on screening this and similar compounds against a broad panel of enzymes to identify primary targets and potential off-target effects, followed by more detailed mechanistic and in vivo studies for the most promising candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Ring: A Strategic Bioisosteric Replacement for Amides in Modern Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. The amide bond, while a ubiquitous and vital component of many pharmaceuticals, often presents challenges such as poor metabolic stability and unfavorable pharmacokinetic properties.[1][2] Consequently, its replacement with more robust surrogates is a key strategy in drug discovery. Among the various amide bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly effective replacement, offering improved stability and physicochemical properties.[3][4][5]
This guide provides a comparative analysis of the 1,2,4-oxadiazole ring as an amide bioisostere, supported by experimental data and detailed protocols for researchers in drug development.
Physicochemical Properties: Amide vs. 1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring can mimic the key features of a trans-amide linkage, such as its planarity and dipole moment, which are crucial for receptor binding.[1] However, it introduces significant changes in other properties, most notably metabolic stability. Unlike the amide bond, which is susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring is largely resistant to such degradation.[3][4][5]
| Property | Amide (-CO-NH-) | 1,2,4-Oxadiazole | Rationale for Replacement |
| Hydrogen Bond Donor | Yes (N-H) | No | Reduces hydrogen bonding potential, which can improve cell permeability. |
| Hydrogen Bond Acceptor | Yes (C=O) | Yes (2 Nitrogen atoms) | Mimics the hydrogen bond accepting capability of the amide carbonyl. |
| Metabolic Stability | Susceptible to hydrolysis by proteases and amidases.[2] | Generally stable to hydrolysis.[3][4] | To increase the half-life and oral bioavailability of the drug candidate. |
| Planarity | Planar | Planar | Maintains the rigid conformation often required for biological activity. |
| Dipole Moment | Can be mimicked by the oxadiazole ring.[1] | Can be mimicked by the oxadiazole ring.[1] | To preserve key electrostatic interactions with the biological target. |
| Basicity | Weakly basic | The nitrogen atoms introduce basicity. | Can be used to modulate the pKa of the molecule and improve aqueous solubility. |
Performance Comparison: Case Studies
The successful application of 1,2,4-oxadiazoles as amide bioisosteres has been demonstrated in numerous drug discovery programs. The following tables summarize quantitative data from several case studies, highlighting the impact of this bioisosteric replacement on potency and pharmacokinetic properties.
Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease
The replacement of an amide with a 1,2,4-oxadiazole in a series of γ-secretase inhibitors led to the discovery of BMS-708163, a compound with potent and selective inhibition and excellent pharmacokinetic properties.[1]
| Compound | Structure | Target | Potency (IC50) | Key Improvement |
| Parent Amide (36) | Amide-containing precursor to BMS-708163 | γ-Secretase | - | - |
| 1,2,4-Oxadiazole (BMS-708163, 37) | Contains a 1,2,4-oxadiazole ring | γ-Secretase | Potent and selective | Excellent PK properties in animal models. [1] |
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
In the development of DPP-4 inhibitors, replacing a metabolically labile amide with a 1,2,4-oxadiazole resulted in compounds with comparable potency and improved metabolic stability.[1]
| Compound | Structure | Target | Potency (IC50) | Metabolic Stability (in vitro) |
| Parent Amide (47) | Contains a metabolically problematic amide | DPP-4 | - | Poor |
| 1,2,4-Oxadiazole (48) | Contains a 3,5-disubstituted 1,2,4-oxadiazole | DPP-4 | Equipotent to parent | Slight improvement [1] |
| 1,2,4-Oxadiazole (49) | Contains a 3,5-disubstituted 1,2,4-oxadiazole | DPP-4 | Equipotent to parent | Slight improvement [1] |
Case Study 3: mGlu₇ Negative Allosteric Modulators (NAMs)
Poor metabolic stability of an amide linker in mGlu₇-NAMs was addressed by its replacement with a 1,2,4-oxadiazole, leading to compounds with retained potency.[1]
| Compound | Structure | Target | Potency | Metabolic Stability |
| Parent Amide (43) | Contains a metabolically unstable amide | mGlu₇ | Potent | Poor |
| 1,2,4-Oxadiazole Analog | Contains a 1,2,4-oxadiazole ring | mGlu₇ | Potent | Improved |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of amide-containing compounds and their 1,2,4-oxadiazole bioisosteres.
In Vitro Potency Assay (IC50 Determination)
Objective: To determine the concentration of the test compound that inhibits 50% of the target enzyme's activity.
General Protocol:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.
-
Enzyme Reaction: In a microplate, add the enzyme, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
General Protocol:
-
Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound using the Caco-2 cell line, an in vitro model of the human intestinal epithelium.
General Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical): Perform the same procedure in the reverse direction to assess efflux.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to identify substrates of efflux transporters.
Mandatory Visualizations
Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.
Caption: Workflow for a liver microsomal stability assay.
Caption: Simplified Notch signaling pathway, where γ-secretase is a key enzyme.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Efficacy of 1,2,4-Oxadiazole Formations
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. Its prevalence in drug discovery programs necessitates efficient and versatile synthetic routes. This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the 1,2,4-oxadiazole ring, offering insights into their efficacy, operational simplicity, and substrate scope. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Strategies
The synthesis of 1,2,4-oxadiazoles predominantly relies on the formation of a key O-acylamidoxime intermediate, which undergoes subsequent cyclodehydration. The methods compared herein represent classical, one-pot, and catalyst-mediated approaches to this transformation.
Method A: The Classical Two-Step Synthesis via Amidoximes and Acyl Chlorides
This foundational route involves the initial formation of an amidoxime from a nitrile and hydroxylamine, followed by its acylation with an acyl chloride and subsequent thermal or base-mediated cyclization.
Method B: One-Pot Synthesis from Nitriles, Hydroxylamine, and Crotonoyl Chloride
Reflecting a more streamlined approach, this one-pot synthesis combines the formation of the amidoxime and its subsequent acylation and cyclization in a single reaction vessel, significantly improving efficiency.[1]
Method C: PTSA-ZnCl₂ Catalyzed Synthesis from Amidoximes and Organic Nitriles
This method utilizes a synergistic catalytic system of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) to facilitate the reaction between amidoximes and nitriles under milder conditions.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the three synthetic routes, providing a clear comparison of their efficacy.
| Parameter | Method A: Classical Two-Step | Method B: One-Pot Synthesis | Method C: PTSA-ZnCl₂ Catalyzed |
| Starting Materials | Amidoxime, Acyl Chloride | Aryl Nitrile, Hydroxylamine, Crotonoyl Chloride | Amidoxime, Organic Nitrile |
| Key Reagents/Catalysts | Base (e.g., Pyridine) | Acetic Acid (catalyst) | p-Toluenesulfonic Acid, Zinc Chloride |
| Reaction Temperature | Reflux | Room Temperature to Reflux | 80 °C |
| Reaction Time | Several hours to overnight | Short reaction times | 1 - 5 hours |
| Product Yields | Good to Excellent | High (typically >80%) | Excellent (typically >90%) |
| Work-up/Purification | Multi-step work-up, often requires chromatography | Simplified work-up | Standard work-up |
Experimental Protocols
Method A: General Procedure for Classical Two-Step Synthesis
A general procedure involves the acylation of substituted benzamidoximes with acyl chlorides, yielding acylamidoximes. These intermediates are then refluxed in toluene to facilitate cyclization to the 1,2,4-oxadiazole nucleus.[3]
Method B: One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles[1]
-
A mixture of an aryl nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the presence of a catalytic amount of acetic acid is stirred at room temperature.
-
After the formation of the amidoxime (monitored by TLC), crotonoyl chloride (1.1 mmol) is added to the reaction mixture.
-
The reaction is then heated to reflux in a suitable solvent such as tetrahydrofuran (THF) followed by cyclization/dehydration in dimethyl sulfoxide (DMSO).
-
Upon completion, the reaction mixture is worked up to isolate the desired 3-aryl-5-crotonyl-1,2,4-oxadiazole.
Method C: PTSA-ZnCl₂ Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[2]
-
To a mixture of an amidoxime (1.0 equiv.) and an organic nitrile (1.0 equiv.) in DMF (N,N-dimethylformamide) are added p-toluenesulfonic acid monohydrate (0.3 equiv.) and anhydrous ZnCl₂ (0.3 equiv.).
-
The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 1-5 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic method.
Concluding Remarks
The choice of synthetic route to 1,2,4-oxadiazoles depends on several factors including the availability of starting materials, the desired substitution pattern, and the importance of process efficiency. The classical two-step method offers versatility but is more labor-intensive. One-pot syntheses significantly improve operational efficiency and are well-suited for library synthesis.[1] Catalyst-mediated approaches, such as the PTSA-ZnCl₂ system, provide an excellent balance of high yields, mild conditions, and broad substrate scope, making them highly attractive for modern drug discovery efforts.[2] Researchers are encouraged to consider these factors when selecting a synthetic strategy for their specific research and development needs.
References
A Head-to-Head Comparison of 1,2,4-Oxadiazole Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] This guide provides a head-to-head comparison of different series of 1,2,4-oxadiazole analogues, summarizing their biological activities with supporting experimental data. While a direct comparative analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone analogues is limited in the current literature, this guide consolidates data from various classes of 1,2,4-oxadiazole derivatives to highlight structure-activity relationships and potential therapeutic applications.
I. Comparative Biological Activities of 1,2,4-Oxadiazole Analogue Series
The following tables summarize the biological activities of different series of 1,2,4-oxadiazole analogues. It is important to note that these compounds belong to distinct structural classes and were evaluated in different assays, precluding direct cross-series comparison of potency.
Table 1: 3-Aryl-5-aryl-1,2,4-oxadiazoles as Caspase-3 Activators [3]
| Compound ID | Structure | HCT-116 (EC50, µM) | MCF-7 (EC50, µM) |
| 4m | 5-(4-chlorophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | 0.83 | 1.05 |
| 4p | 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | 1.22 | 1.58 |
| 4q | 5-(4-methylphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | 1.35 | 1.71 |
Table 2: 1,2,4-Oxadiazole Derivatives as mGlu4 Receptor Positive Allosteric Modulators (PAMs) [4]
| Compound ID | Structure | mGlu4 EC50 (nM) |
| 52 | N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 282 |
| 53 | N-(3-chloro-4-(5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 311 |
| 54 | N-(3-chloro-4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 456 |
Table 3: 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives as Anticancer Agents [5]
| Compound ID | Structure | MCF-7 (IC50, µM) | A549 (IC50, µM) | DU145 (IC50, µM) | MDA MB-231 (IC50, µM) |
| 7a | 5-fluoro-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2,4(1H,3H)-dione | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 0.011 ± 0.009 | 0.09 ± 0.005 | 0.11 ± 0.009 | 0.13 ± 0.011 |
| 7c | 5-fluoro-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2,4(1H,3H)-dione | 0.12 ± 0.011 | 0.11 ± 0.009 | 0.15 ± 0.013 | 0.14 ± 0.012 |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological assays cited in this guide.
A. Caspase-3 Activation Assay[3]
-
Cell Culture: Human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the 1,2,4-oxadiazole analogues for 48 hours.
-
Caspase-3 Activity Measurement: Caspase-3 activity was determined using a colorimetric assay kit. Briefly, cell lysates were incubated with a caspase-3 substrate (DEVD-pNA). The amount of p-nitroaniline (pNA) released was quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves using non-linear regression analysis.
B. mGlu4 Receptor Positive Allosteric Modulator (PAM) Assay[4]
-
Cell Line: A stable cell line co-expressing the human mGlu4 receptor and a chimeric G protein was used.
-
Assay Principle: The assay measures the potentiation of the glutamate-induced response by the test compounds.
-
Experimental Procedure: Cells were incubated with a fixed, sub-maximal concentration of glutamate and varying concentrations of the 1,2,4-oxadiazole derivatives.
-
Signal Detection: The intracellular calcium mobilization was measured using a fluorescent calcium indicator dye.
-
Data Analysis: EC50 values were determined from the concentration-response curves, representing the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.
C. In Vitro Anticancer Activity (MTT Assay)[5]
-
Cell Lines: Human breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines were used.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells were then treated with different concentrations of the 1,2,4-oxadiazole linked 5-fluorouracil derivatives for 48 hours.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
III. Visualizations
The following diagrams illustrate a general synthetic workflow for 1,2,4-oxadiazoles and a representative signaling pathway that could be modulated by these compounds.
Caption: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: A representative signaling pathway modulated by 1,2,4-oxadiazole analogues.
References
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of biological activities.[1]
General Synthesis and Analysis Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an intermediate, often formed from an amidoxime and an acylating agent.[2][3] The purity of the final product is critical for its subsequent use in research and development. The general workflow from synthesis to purity validation is outlined below.
Caption: General workflow from synthesis to purity validation.
Primary Purity Validation: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful and widely adopted technique for the quantitative analysis of non-volatile and thermally sensitive compounds like oxadiazole derivatives.[4][5] Its high resolution and sensitivity make it ideal for separating the target compound from synthesis-related impurities.
Detailed Experimental Protocol: RP-HPLC
This protocol is a representative method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[4]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Column re-equilibration at 10% B
-
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Detection and Analysis:
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.6 | 0.45 | Starting Material 1 |
| 2 | 5.89 | 21.1 | 0.61 | By-product |
| 3 | 9.74 | 3415.2 | 98.59 | This compound |
| 4 | 11.21 | 12.5 | 0.36 | Unknown Impurity |
| Total | 3464.4 | 100.00 |
Comparison with Alternative Purity Validation Methods
While HPLC is a primary method, other techniques can provide complementary information or may be more suitable in specific contexts.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR Spectroscopy (¹H, ¹³C) | TLC (Thin-Layer Chromatography) |
| Principle | Differential partitioning between stationary and mobile phases. | Separation based on volatility, followed by mass-based detection. | Nuclear spin transitions in a magnetic field. | Differential migration on a solid support. |
| Selectivity | High (tunable with mobile phase/column) | Very High (chromatographic and mass selectivity) | High (for structural isomers) | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) | Moderate (µg range) |
| Quantitation | Excellent | Good (with internal standards) | Excellent (with internal standard) | Semi-quantitative at best |
| Sample Type | Non-volatile, thermally stable/labile compounds | Volatile, thermally stable compounds | Soluble compounds | Wide range of compounds |
| Throughput | Moderate (20-60 min/sample) | Moderate (30-60 min/sample) | Low (5-30 min/sample) | High (multiple samples simultaneously) |
| Cost | Moderate to High | High | Very High | Very Low |
Potential Impurities in Synthesis
Understanding the synthesis pathway is crucial for identifying potential impurities that may co-elute or be present in the final product.
| Potential Impurity | Origin | Reason for Presence |
| Acetamidoxime | Starting Material | Incomplete reaction during the initial acylation step. |
| Acetoacetic Ester / Derivative | Starting Material | Unreacted starting material carried through the work-up. |
| O-Acyl Amidoxime Intermediate | Reaction Intermediate | Incomplete cyclization to the final 1,2,4-oxadiazole ring. |
| Isomeric By-products | Side Reaction | Alternative cyclization pathways or rearrangements under reaction conditions. |
| Residual Solvents | Purification | Incomplete removal of solvents used during synthesis or recrystallization. |
HPLC Method Validation Workflow
To ensure the reliability of the purity data, the HPLC method itself must be validated. This involves a series of experiments to assess its performance characteristics. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation.
Caption: Key parameters for validating an analytical HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
structure-activity relationship (SAR) analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. While specific data on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone derivatives is limited in the current literature, this guide extrapolates key SAR principles from structurally related compounds to inform future drug discovery efforts.
Comparative Biological Activities of 1,2,4-Oxadiazole Derivatives
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the core heterocycle. The following tables summarize the in vitro activities of various derivatives against different biological targets, providing a baseline for comparison.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | R1 (at position 3) | R2 (at position 5) | Cell Line | IC50 (µM) | Reference |
| 1a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | |
| 1b | Pyridin-4-yl | Benzo[d]thiazol-4-yl-methanol | DLD1 (Colorectal) | 0.35 | |
| 1c | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | |
| 1d | Benzene-1,2-diol | Benzo[d]thiazol-2-yl | PC-3 (Prostate) | 15.7 | |
| 2a | H | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | ~0.1-2.0 | [1] |
| 2b | H | 4-chlorophenyl | MCF-7 (Breast) | Inactive | [1] |
| 3a | Imidazopyrazine | Aryl | A-549 (Lung) | 1.56 | [2] |
| 3b | Imidazopyrazine | Aryl | MCF-7 (Breast) | 0.68 | [2] |
Table 2: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | R1 (at position 3) | R2 (at position 5) | Enzyme | IC50 (µM) | Reference |
| 4a | Aryl | Arylsulfonamide | Carbonic Anhydrase IX | 4.23 | |
| 4b | Aryl | Optimized Arylsulfonamide | Carbonic Anhydrase IX | 0.74 | |
| 5a | N-[3-(4-phenylpiperazin-1-yl)propyl]carboxamide | 3,4-dimethylphenyl | GSK-3β | 0.35 | |
| 5b | N-[3-(4-phenylpiperazin-1-yl)propyl]carboxamide | 2-methoxyphenyl | GSK-3β | 0.41 | |
| 6a | 4-amino-2-chlorobenzonitrile derivative | Aryl | EGFR (Wild Type) | <10 | [3] |
| 6b | 4-amino-2-chlorobenzonitrile derivative | Aryl | EGFR (T790M mutant) | <50 | [3] |
Key Structure-Activity Relationship Insights
From the available data, several key SAR trends for 1,2,4-oxadiazole derivatives can be summarized:
-
Substitution at Position 3: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences activity. For instance, in anticancer agents, aromatic and heteroaromatic rings, such as pyridine, are often favored.[4]
-
Substitution at Position 5: The substituent at the 5-position is crucial for directing the compound to its biological target. In the context of kinase inhibition, bulky and hydrophobic groups, often containing aromatic or heteroaromatic systems, are frequently employed to interact with the ATP-binding pocket of kinases.[5] For carbonic anhydrase inhibitors, a sulfonamide moiety is a key pharmacophore.
-
Role of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents play a critical role. For some anticancer derivatives, electron-withdrawing groups on an aryl ring at the 5-position can enhance activity.[1] Conversely, for other series, electron-donating groups have been found to be beneficial.[1]
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key assays used in the assessment of 1,2,4-oxadiazole derivatives.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[7][8][9]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the EGFR enzyme.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the reaction buffer. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution to each well.
-
Detection: After a set incubation period (e.g., 30-60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
Many 1,2,4-oxadiazole derivatives are investigated as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[11][12][13][14] Therefore, it represents a key target for anticancer drug development.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
General Experimental Workflow for SAR Analysis
The following diagram illustrates a typical workflow for the structure-activity relationship analysis of novel chemical entities.
Caption: A typical workflow for SAR-driven drug discovery.
Conclusion
While the specific SAR of this compound derivatives requires further investigation, the broader class of 1,2,4-oxadiazoles continues to be a rich source of biologically active compounds. The data and protocols presented in this guide offer a framework for the design and evaluation of novel derivatives. Future work should focus on synthesizing and testing compounds with the specific acetone-like moiety to elucidate their unique SAR profile and to identify potent and selective inhibitors for relevant biological targets.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 10. promega.com.cn [promega.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative assessment of the potential selectivity profile of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone against related biological targets, based on the established activities of the broader 1,2,4-oxadiazole class of compounds.
Potential Target Classes and Therapeutic Areas
The 1,2,4-oxadiazole moiety is a versatile pharmacophore found in compounds developed for numerous therapeutic areas. The diverse biological activities associated with this scaffold suggest that derivatives, including this compound, may exhibit activity in the following areas:
-
Antimicrobial: 1,2,4-oxadiazole derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2] The mechanism of action for some of these compounds involves the inhibition of cell wall biosynthesis.[1]
-
Anticancer: A significant number of 1,2,4-oxadiazole-containing molecules have been investigated for their antiproliferative effects against various cancer cell lines.[3][4]
-
Anti-inflammatory: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anti-inflammatory properties.[5]
-
Neurological Disorders: This class of compounds has also been explored for its potential in treating neurological conditions.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity and selectivity of the compound. For this compound, the key structural features are the methyl group at the 3-position and the acetone group at the 5-position.
-
3-Position Substitution: The nature of the substituent at this position can significantly influence the compound's target affinity and selectivity.
-
5-Position Substitution: The acetonyl group introduces a keto functionality and a short alkyl chain, which can participate in various interactions with a biological target, including hydrogen bonding and hydrophobic interactions.
Inferred Selectivity Profile: A Comparative Outlook
Given the lack of direct experimental evidence, a hypothetical selectivity profile for this compound must be inferred from the known activities of related compounds. It is plausible that this compound could exhibit a degree of selectivity for targets within the antimicrobial or anticancer pathways. However, cross-reactivity with other targets cannot be ruled out due to the diverse activities of the 1,2,4-oxadiazole scaffold.
Table 1: Potential Target Classes for 1,2,4-Oxadiazole Derivatives
| Target Class | Therapeutic Area | Key Considerations for Selectivity |
| Bacterial Enzymes (e.g., involved in cell wall synthesis) | Infectious Diseases | The specific substituents on the oxadiazole ring are critical for potent and selective antibacterial activity.[1] |
| Kinases, Tubulin, etc. | Oncology | The substitution pattern dictates the specific anticancer mechanism and the selectivity against different cancer cell lines.[3] |
| Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation | The overall molecular structure determines the potency and selectivity for different inflammatory targets. |
| Receptors and Enzymes in the Central Nervous System | Neurology | Fine-tuning of the substituents is necessary to achieve the desired CNS activity and selectivity. |
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity profile of this compound, a systematic experimental approach is required. The following are representative protocols that could be employed:
1. Primary Target Identification:
-
Broad Panel Screening: The compound would be screened against a large, diverse panel of recombinant enzymes and receptors (e.g., kinases, GPCRs, ion channels) to identify initial hits.
-
Phenotypic Screening: Cellular assays representing different disease states (e.g., cancer cell proliferation, bacterial growth inhibition) can reveal the compound's functional effects and guide target deconvolution.
2. Secondary Assays for Hit Validation and Selectivity Profiling:
-
IC50/Ki Determination: For the identified primary targets and closely related family members, concentration-response curves would be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
-
In Vitro Selectivity Panels: The compound would be tested against a focused panel of related targets to quantify its selectivity. For example, if the primary target is a specific kinase, the compound would be tested against a panel of other kinases.
3. Cellular and In Vivo Target Engagement Assays:
-
Western Blotting or ELISA: To confirm that the compound interacts with the intended target in a cellular context, downstream signaling pathways can be monitored.
-
Animal Models of Disease: Efficacy studies in relevant animal models can provide insights into the compound's in vivo selectivity and therapeutic window.
Visualizing Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for selectivity profiling.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
